Abediterol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(1R)-2-[6-(2,2-difluoro-2-phenylethoxy)hexylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F2N2O4/c26-25(27,18-8-4-3-5-9-18)17-33-15-7-2-1-6-14-28-16-22(31)19-10-12-21(30)24-20(19)11-13-23(32)29-24/h3-5,8-13,22,28,30-31H,1-2,6-7,14-17H2,(H,29,32)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYAXIFVXBKRPK-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COCCCCCCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(COCCCCCCNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238605 | |
| Record name | Abediterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915133-65-2 | |
| Record name | Abediterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915133-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Abediterol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915133652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abediterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12100 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Abediterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABEDITEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXA167CM6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Abediterol's Mechanism of Action on Bronchial Smooth Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abediterol is a novel, once-daily, long-acting β2-adrenergic agonist (LABA) that has demonstrated significant potential in the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its efficacy stems from a well-defined mechanism of action centered on the relaxation of bronchial smooth muscle. This technical guide provides a comprehensive overview of the molecular interactions and signaling cascades initiated by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.
Introduction
Bronchoconstriction, a hallmark of asthma and COPD, is primarily mediated by the contraction of airway smooth muscle. β2-adrenergic receptor agonists are the cornerstone of bronchodilator therapy, mimicking the endogenous effects of epinephrine to induce muscle relaxation and alleviate airflow obstruction.[3][4] this compound distinguishes itself within this class through its potent and sustained action, offering the potential for once-daily dosing.[5] This document will dissect the intricate mechanisms underlying this compound's therapeutic effect on bronchial smooth muscle.
Molecular Interaction with the β2-Adrenergic Receptor
This compound's primary molecular target is the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR) located on the surface of bronchial smooth muscle cells.
Binding Affinity and Kinetics
This compound exhibits a high affinity for the human β2-AR, a key determinant of its potency. Preclinical studies have quantified this interaction, demonstrating its subnanomolar affinity. The kinetics of this binding are characterized by a rapid association with the receptor and a slow dissociation, contributing to its long duration of action.
Table 1: Receptor Binding Affinity and Kinetics of this compound and Comparators
| Compound | Receptor | Binding Affinity (Ki) | Association Rate (kon) | Dissociation Rate (koff) |
| This compound | Human β2-AR | Subnanomolar | Fast | Slow |
| Formoterol | Human β2-AR | - | - | - |
| Indacaterol | Human β2-AR | - | - | - |
| Salmeterol | Human β2-AR | - | - | - |
Data presented as comparative values due to variations in reported absolute figures across different studies.
Receptor Selectivity
This compound demonstrates a high degree of selectivity for the β2-AR over the β1-AR, which is predominantly found in cardiac tissue. This selectivity is crucial for its favorable cardiovascular safety profile, minimizing off-target effects such as increased heart rate. Preclinical data indicate a higher functional selectivity for β2-AR over β1-AR compared to other LABAs like formoterol and indacaterol.
Table 2: β2/β1 Adrenergic Receptor Selectivity of this compound and Comparators
| Compound | β2/β1 Selectivity Ratio |
| This compound | Higher than formoterol and indacaterol |
| Formoterol | - |
| Indacaterol | - |
| Salmeterol | - |
Intracellular Signaling Cascade
Upon binding to the β2-AR, this compound acts as a full agonist, initiating a cascade of intracellular events that culminate in smooth muscle relaxation.
G-Protein Activation and Adenylyl Cyclase
The this compound-bound β2-AR undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and stimulates adenylyl cyclase, a membrane-bound enzyme.
Cyclic AMP (cAMP) Production
Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This elevation in intracellular cAMP concentration is the central second messenger in the signaling pathway.
Protein Kinase A (PKA) Activation and Downstream Effects
cAMP subsequently activates protein kinase A (PKA). Activated PKA phosphorylates several downstream target proteins within the smooth muscle cell, leading to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile apparatus to calcium. These effects collectively result in smooth muscle relaxation and bronchodilation.
References
- 1. This compound, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Crosstalk between beta-2-adrenoceptor and muscarinic acetylcholine receptors in the airway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. This compound (AZD0548) [openinnovation.astrazeneca.com]
Preclinical Pharmacology and Toxicology of Abediterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abediterol (formerly known as LAS100977 and AZD0548) is a novel, once-daily, inhaled ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) that was in development for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Preclinical studies demonstrated this compound to be a potent and selective full agonist of the human β2-adrenoceptor with a rapid onset and extended duration of action.[1][3] Its development, however, has been discontinued.[2] This guide provides a comprehensive overview of the publicly available preclinical pharmacology and toxicology data for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and a summary of the completed, yet largely unpublished, toxicology program.
Preclinical Pharmacology
This compound's pharmacological profile is characterized by high potency and selectivity for the β2-adrenoceptor, leading to sustained bronchodilation.
Mechanism of Action
This compound is a selective agonist for the β2-adrenoceptor, a G-protein coupled receptor. Activation of this receptor on airway smooth muscle cells initiates a signaling cascade that results in smooth muscle relaxation and bronchodilation.
In Vitro Pharmacology
In vitro studies have established this compound's high affinity, potency, and selectivity for the β2-adrenoceptor, as well as its functional activity in human bronchial tissue.
1.2.1. Receptor Binding and Functional Assays
This compound demonstrates subnanomolar affinity for the human β2-adrenoceptor and functions as a full agonist.
Table 1: In Vitro Receptor Affinity and Potency of this compound
| Parameter | Species | Tissue/System | Value | Reference |
| β2-Adrenoceptor Affinity | Human | Recombinant Cells | Subnanomolar | |
| Efficacy (Emax) | Human | β2-Adrenoceptor | 91 ± 5% of isoprenaline | |
| Potency (EC50) | Human | Isolated Bronchi | 1.9 ± 0.4 nM |
1.2.2. Experimental Protocols: In Vitro Assays
β2-Adrenoceptor Binding Assay (General Protocol):
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Objective: To determine the binding affinity of this compound for the β2-adrenoceptor.
-
Methodology: Radioligand binding assays are performed using cell membranes from a cell line overexpressing the human β2-adrenoceptor. A radiolabeled ligand with known affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound. The amount of radioligand displaced by this compound is measured, and the inhibition constant (Ki) is calculated, which is indicative of the binding affinity.
Isolated Human Bronchus Relaxation Assay (General Protocol):
-
Objective: To assess the functional potency and duration of action of this compound in a physiologically relevant tissue.
-
Methodology: Rings of human bronchial tissue are suspended in an organ bath containing a physiological salt solution and gassed with a mixture of oxygen and carbon dioxide. The bronchial rings are pre-contracted with a spasmogen like acetylcholine or histamine. Cumulative concentrations of this compound are then added to the bath, and the resulting relaxation of the bronchial smooth muscle is measured isometrically. The concentration of this compound that produces 50% of the maximal relaxation (EC50) is determined. To assess the duration of action, after washout of this compound, the return of the contractile response to the spasmogen is measured over time.
In Vivo Pharmacology
In vivo studies in animal models have confirmed the potent and long-lasting bronchoprotective effects of this compound.
1.3.1. Bronchoprotection in Guinea Pigs
Nebulized this compound demonstrated potent and sustained inhibition of acetylcholine-induced bronchoconstriction in guinea pigs.
Table 2: In Vivo Bronchoprotective Effects of this compound in Guinea Pigs
| Parameter | This compound | Salmeterol | Formoterol | Indacaterol | Reference |
| Duration of Action (t½) | 36 h | 6 h | 4 h | ~48 h |
1.3.2. Experimental Protocol: Acetylcholine-Induced Bronchoconstriction in Guinea Pigs
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Objective: To evaluate the in vivo bronchoprotective efficacy and duration of action of inhaled this compound.
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Methodology: Anesthetized and mechanically ventilated guinea pigs are challenged with an intravenous injection of acetylcholine to induce bronchoconstriction, which is measured as an increase in airway resistance. In treatment groups, animals are pre-dosed with nebulized this compound or a comparator compound at various time points before the acetylcholine challenge. The ability of the test compound to inhibit the bronchoconstrictor response is quantified, and the dose required to produce a 50% inhibition (ID50) can be calculated. The duration of action is determined by assessing the bronchoprotective effect at different time intervals after drug administration.
Preclinical Toxicology
A comprehensive preclinical toxicology program was conducted for this compound, including repeat-dose toxicity, reproductive and developmental toxicity, and safety pharmacology studies. However, detailed quantitative results from these studies are not extensively available in the public domain. It has been stated that chronic GLP toxicology studies in rats (6-month) and dogs (9-month), as well as reproductive toxicology studies in rats and rabbits, have been completed.
Repeat-Dose Toxicity
The objective of these studies is to characterize the toxicological profile of this compound following repeated administration.
2.1.1. Study Design (General)
Based on standard regulatory guidelines, these studies would have involved daily administration of this compound to rats and dogs for 6 and 9 months, respectively. Key endpoints would have included clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and comprehensive histopathological examination of tissues. The studies would have aimed to identify a No-Observed-Adverse-Effect Level (NOAEL).
Reproductive and Developmental Toxicology
These studies are designed to assess the potential effects of this compound on fertility and embryonic and fetal development.
2.2.1. Study Design (General)
Standard study designs would have been followed, including:
-
Fertility and Early Embryonic Development (Rat): Male and female rats would be dosed before and during mating and up to implantation to assess effects on fertility and early embryonic development.
-
Embryo-fetal Development (Rat and Rabbit): Pregnant animals would be dosed during the period of organogenesis to evaluate potential teratogenic effects.
Genotoxicity and Carcinogenicity
Information regarding the genotoxicity and carcinogenicity potential of this compound is not publicly available. Standard preclinical assessments would typically include a battery of in vitro and in vivo genotoxicity tests (e.g., Ames test, micronucleus assay) and long-term carcinogenicity bioassays in rodents.
Safety Pharmacology
Safety pharmacology studies are conducted to evaluate the potential for undesirable pharmacodynamic effects on major physiological systems.
Cardiovascular Safety
The cardiovascular safety of this compound was assessed in dogs, revealing a favorable safety margin compared to other β2-agonists.
Table 3: Cardiovascular Safety Margin of this compound in Dogs
| Compound | Safety Margin* | Reference |
| This compound | 5.6 | |
| Salmeterol | 3.3 | |
| Formoterol | 2.2 | |
| Indacaterol | 0.3 |
*Safety margin is defined as the ratio of the dose increasing heart rate by 5% and the dose inhibiting bronchospasm by 50%.
3.1.1. Experimental Protocol: Cardiovascular Safety Assessment in Conscious Dogs
-
Objective: To assess the effects of this compound on cardiovascular parameters, including heart rate, blood pressure, and electrocardiogram (ECG).
-
Methodology: Conscious dogs, often equipped with telemetry devices for continuous monitoring, are administered single or repeated doses of this compound. Cardiovascular parameters are recorded at baseline and at multiple time points after dosing. The data are analyzed for any clinically significant changes from baseline and compared to a vehicle control group. This allows for the determination of a dose at which no adverse cardiovascular effects are observed.
Conclusion
The preclinical data for this compound characterize it as a potent, selective, and long-acting β2-adrenoceptor agonist with a rapid onset of action. In vitro and in vivo pharmacology studies demonstrated its potential as a once-daily bronchodilator. While a comprehensive toxicology and safety pharmacology program was completed, the detailed quantitative outcomes of these studies are not publicly available, a likely consequence of the discontinuation of its clinical development. The available data suggest a favorable preclinical profile, particularly regarding its cardiovascular safety margin. This guide summarizes the key preclinical findings based on the accessible scientific literature.
References
- 1. This compound (AZD0548) [openinnovation.astrazeneca.com]
- 2. Developmental and Reproductive toxicology- ICH S5(R2) [vivotecnia.com]
- 3. Pharmacological characterization of this compound, a novel inhaled β(2)-adrenoceptor agonist with long duration of action and a favorable safety profile in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Abediterol's chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abediterol is a potent and selective long-acting beta-2 adrenergic receptor (β2-AR) agonist that has been investigated for the once-daily treatment of asthma and chronic obstructive pulmonary disease (COPD). This document provides an in-depth technical overview of this compound's chemical structure, physicochemical properties, mechanism of action, synthesis, and analytical methodologies. Detailed experimental protocols and a visual representation of its signaling pathway are included to support further research and development efforts.
Chemical Structure and Properties
This compound is chemically described as 5-[(1R)-2-[[6-(2,2-difluoro-2-phenylethoxy)hexyl]amino]-1-hydroxyethyl]-8-hydroxyquinolin-2(1H)-one.[1] Its structure features a chiral center, with the (R)-enantiomer being the active form.
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value | Reference/Method |
| IUPAC Name | 5-[(1R)-2-[[6-(2,2-difluoro-2-phenylethoxy)hexyl]amino]-1-hydroxyethyl]-8-hydroxyquinolin-2(1H)-one | [1] |
| CAS Number | 915133-65-2 | [1] |
| Molecular Formula | C₂₅H₃₀F₂N₂O₄ | [2] |
| Molar Mass | 460.522 g/mol | [2] |
| SMILES String | C1=CC=C(C=C1)C(COCCCCCCNC--INVALID-LINK--O)(F)F | |
| XLogP3-AA | 3.1 | Computed |
| Hydrogen Bond Donors | 4 | Computed |
| Hydrogen Bond Acceptors | 6 | Computed |
| Physical Description | Information not available | - |
| Melting Point | Information not available | - |
| Water Solubility | Information not available | - |
| pKa | Information not available | - |
Mechanism of Action and Signaling Pathway
This compound is a selective agonist for the β2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) family. Its therapeutic effect, primarily bronchodilation, is mediated through a well-defined signaling cascade.
Upon binding to the β2-AR on the surface of airway smooth muscle cells, this compound induces a conformational change in the receptor. This leads to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.
References
In Vitro Functional Profile of Abediterol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abediterol (LAS100977) is a novel, once-daily inhaled ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) that was under development for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Extensive in vitro studies have been conducted to characterize its pharmacological properties, elucidating its mechanism of action, potency, selectivity, and kinetic profile at the β2-adrenoceptor. This technical guide provides a comprehensive summary of the key in vitro functional studies of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Core Pharmacological Attributes
This compound is a potent and selective β2-adrenoceptor agonist.[2] Functional pharmacology studies have demonstrated that it is a full agonist with high potency and β2-adrenoceptor selectivity comparable to or greater than other long-acting β2-agonists like formoterol, salmeterol, indacaterol, olodaterol, and vilanterol.[2][3] Its mechanism of action involves the stimulation of β2-adrenoceptors, leading to smooth muscle relaxation in the airways.[4]
Quantitative In Vitro Data
The following tables summarize the key quantitative data from in vitro functional studies of this compound, providing a comparative perspective with other LABAs.
Table 1: Receptor Binding Affinity (IC50, nM) of this compound and Comparator LABAs
| Compound | Human β1 | Human β2 | Guinea Pig β1 | Guinea Pig β2 | Dog β1 | Dog β2 |
| This compound | 36 | 0.6 | 136 | 0.4 | 135 | 0.4 |
| Indacaterol | 136 | 34 | 542 | 4.6 | 339 | 7.8 |
| Olodaterol | 133 | 4.2 | 635 | 1.4 | 705 | 1.7 |
| Vilanterol | 1800 | 7.4 | 2485 | 1.1 | 2445 | 3.0 |
Table 2: Functional Potency and Onset of Action of this compound
| Parameter | Tissue/Cell Model | Value | Comparator(s) | Reference |
| EC50 | Isolated Human Bronchi | 1.9 ± 0.4 nM | Not significantly different from formoterol | |
| Potency (vs Comparators) | Guinea Pig Trachea | 5-fold > Olodaterol, 77-fold > Indacaterol, 80-fold > Vilanterol | Olodaterol, Indacaterol, Vilanterol | |
| Intrinsic Activity (Emax) | Human β2-adrenoceptor | 91 ± 5% of isoprenaline (Full Agonist) | Isoprenaline | |
| Onset of Action (t½ onset) | Isolated Human Bronchi | 7-10 min | More rapid than salmeterol |
Table 3: Receptor Kinetics and Duration of Action of this compound
| Parameter | Receptor | Value | Measurement Method | Reference |
| Association Rate (kon) | Human β2 | 1.4 x 10⁷ ± 1.8 x 10⁶ M⁻¹min⁻¹ | Direct (³H-Abediterol) | |
| Residence Time (t½) | Human β2 | 91.3 ± 13.3 min | Direct (³H-Abediterol) | |
| Residence Time (t½) | Human β2 | 185.5 ± 7.5 min | Indirect | |
| Dissociation Rate | Human β2 | 30-64 times slower than reference LABAs | Indirect | |
| Duration of Action (t½) | Isolated Human Bronchi | ~690 min | Functional Assay | |
| Duration of Action | Guinea Pig Trachea | >480 min | Functional Assay |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound, as a β2-adrenoceptor agonist, activates a well-defined signaling cascade. Upon binding to the β2-adrenoceptor, it induces a conformational change in the receptor, leading to the activation of the stimulatory G protein (Gs). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (AZD0548) [openinnovation.astrazeneca.com]
- 3. This compound, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. To assess the pharmacokinetics, safety and tolerability of this compound administered once daily for 9 Days, in patients with asthma on Inhaled corticosteroids [astrazenecaclinicaltrials.com]
The Role of Abediterol in Respiratory and Immunology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abediterol is a novel, inhaled, long-acting beta-2 adrenergic agonist (LABA) that has been under development for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its unique pharmacological profile, characterized by a rapid onset and a prolonged duration of action, positions it as a significant area of interest in respiratory and immunological research.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.
Core Mechanism of Action
This compound functions as a potent and selective agonist for the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor predominantly expressed on the smooth muscle cells of the airways.[3] Binding of this compound to the β2-AR initiates a signaling cascade that leads to bronchodilation and has potential immunomodulatory effects.
Signaling Pathway
The binding of this compound to the β2-adrenergic receptor triggers the activation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and consequent bronchodilation.
Pharmacological Profile
This compound exhibits a distinct pharmacological profile compared to other LABAs. It demonstrates high affinity and selectivity for the human β2-adrenoceptor.
Preclinical Data
In preclinical models, this compound has shown potent bronchodilator effects with a long duration of action. Studies in isolated guinea pig trachea and in vivo animal models have demonstrated its superiority or similarity to other LABAs like salmeterol, formoterol, and indacaterol in terms of potency and duration of action.
| Parameter | This compound | Indacaterol | Olodaterol | Vilanterol | Salmeterol | Formoterol |
| β2-Receptor Affinity (IC50, nM) - Human | 0.6 | 34 | 4.2 | 7.4 | - | - |
| Potency in Guinea Pig Trachea (EC50, nM) | 0.1 | 7.7 | 0.5 | 8.0 | - | - |
| Onset of Action in Isolated Human Bronchi (t½, min) | 7-10 | - | - | - | Slower | Similar |
| Duration of Action in Isolated Human Bronchi (t½, min) | ~690 | Similar | - | - | - | - |
| Bronchoprotective Half-life in Guinea Pigs (h) | 36 | 51 | 47 | 18 | 6 | 4 |
| Cardiovascular Safety Margin in Dogs | 5.6 | 0.3 | - | - | 3.3 | 2.2 |
Clinical Efficacy and Safety
Clinical trials have evaluated the efficacy, safety, and tolerability of this compound in patients with asthma and COPD.
Efficacy in COPD
In a Phase IIa study (NCT01425814) involving patients with moderate to severe COPD, single inhaled doses of this compound (0.625, 2.5, 5, and 10 μg) resulted in significant, dose-dependent improvements in lung function.
| Dose | Change from Baseline in Trough FEV1 (L) vs. Placebo | Change from Baseline in Trough FEV1 (L) vs. Indacaterol 150 μg |
| This compound 0.625 μg | 0.102 (p < 0.0001) | - |
| This compound 2.5 μg | 0.203 (p < 0.0001) | 0.092 (p < 0.0001) |
| This compound 5 μg | 0.233 (p < 0.0001) | 0.122 (p < 0.0001) |
| This compound 10 μg | 0.259 (p < 0.0001) | 0.148 (p < 0.0001) |
FEV1: Forced Expiratory Volume in 1 second. Data from a Phase IIa study in COPD patients.
Efficacy in Asthma
In patients with stable, persistent asthma, once-daily this compound (2.5, 5, and 10 μg) for 7 days led to clinically and statistically significant improvements in trough FEV1 compared to placebo.
| Dose | Change from Baseline in Trough FEV1 (mL) vs. Placebo on Day 7 | Peak FEV1 (mL) vs. Placebo on Day 7 |
| This compound 2.5 μg | 334 (p < 0.01) | 364 (p < 0.001) |
| This compound 5 μg | 365 (p < 0.01) | 403 (p < 0.001) |
| This compound 10 μg | 294 (p < 0.01) | 375 (p < 0.01) |
Data from a Phase II study in asthma patients.
Safety and Tolerability
This compound has been generally well-tolerated in clinical trials. The most common adverse events are typical of the β2-agonist class and include tremor, palpitations, restlessness, nervousness, and dizziness, particularly at higher doses (>10μg). Dose-dependent increases in heart rate and changes in serum glucose and potassium have also been observed at higher concentrations.
Experimental Protocols
The following are representative protocols for key experiments used in the evaluation of this compound and other LABAs.
Isolated Guinea Pig Tracheal Ring Assay
This ex vivo method assesses the relaxant effect of a compound on airway smooth muscle.
Methodology:
-
Male Hartley guinea pigs are euthanized, and the trachea is dissected.
-
The trachea is cut into rings (4-5 mm in length).
-
Rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
The rings are allowed to equilibrate under a resting tension (e.g., 1 gram) for approximately 60 minutes.
-
A contractile agent, such as methacholine or histamine, is added to induce a stable contraction of the smooth muscle.
-
This compound or other test compounds are added cumulatively to the bath.
-
Changes in isometric tension are recorded to measure the degree of relaxation.
-
Data are analyzed to determine potency (EC50) and other pharmacological parameters.
cAMP Measurement in Cell-Based Assays
This in vitro assay quantifies the intracellular accumulation of cAMP following receptor activation.
Methodology:
-
Cells expressing the β2-adrenergic receptor (e.g., CHO-K1 cells) are cultured to approximately 80% confluency.
-
Cells are harvested, washed, and resuspended in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
The cell suspension is dispensed into a multi-well plate.
-
This compound or other agonists are added at various concentrations.
-
The cells are incubated for a specified time to allow for cAMP production.
-
A lysis buffer is added to release the intracellular cAMP.
-
The amount of cAMP is quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence).
Clinical Measurement of FEV1
Forced Expiratory Volume in 1 second (FEV1) is a key measure of lung function in clinical trials for respiratory drugs.
Methodology:
-
Patients are instructed to withhold any rescue medication for a specified period before the measurement.
-
A baseline FEV1 is established before the administration of the study drug.
-
Following drug inhalation, FEV1 is measured at multiple time points (e.g., 5, 15, 30 minutes, and then hourly for up to 36 hours) using a spirometer.
-
The highest FEV1 value recorded in the initial hours post-dose is typically considered the peak FEV1.
-
The FEV1 measured just before the next dose (at 24 hours for once-daily medications) is the trough FEV1.
-
All measurements are performed according to the standards of the American Thoracic Society (ATS) and European Respiratory Society (ERS).
Conclusion
This compound is a promising long-acting β2-adrenergic agonist with a favorable pharmacological profile for the treatment of asthma and COPD. Its rapid onset and extended duration of action, coupled with a good safety profile at therapeutic doses, make it a valuable subject of ongoing research. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel respiratory therapies. The comprehensive data gathered to date underscores the potential of this compound to address unmet needs in the management of obstructive lung diseases. Further research, particularly in combination with other anti-inflammatory agents, will be crucial in fully elucidating its therapeutic role.
References
- 1. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
Abediterol (AZD0548): A Technical Deep Dive into its Development and Discontinuation
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive technical overview of the development history of Abediterol (AZD0548), a once-daily inhaled long-acting β2-adrenoceptor agonist (LABA). The document details its mechanism of action, preclinical and clinical development, and the eventual discontinuation of the program. All quantitative data is presented in structured tables, and key experimental protocols and signaling pathways are described and visualized.
Introduction
This compound (also known as LAS100977) was a promising drug candidate for the treatment of asthma and chronic obstructive pulmonary disease (COPD). Developed by Almirall and later AstraZeneca, it was designed as a potent and selective ultra-LABA with a rapid onset and a 24-hour duration of action, aiming to provide a convenient once-daily dosing regimen.[1][2][3] Despite showing significant bronchodilatory effects in clinical trials, the development of this compound was discontinued in 2021 after reaching Phase II clinical trials. This guide will explore the scientific journey of this compound, from its pharmacological characterization to the cessation of its development.
Mechanism of Action: The β2-Adrenergic Signaling Pathway
This compound functions as a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor predominantly expressed on the smooth muscle cells of the airways. Upon binding, this compound activates the receptor, initiating a downstream signaling cascade that leads to bronchodilation.
The canonical β2-adrenergic receptor signaling pathway is initiated by the binding of an agonist, such as this compound. This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.
Preclinical Development
This compound demonstrated a promising preclinical profile, characterized by high potency, selectivity, and a long duration of action in in vitro and in vivo models.
Receptor Binding and Functional Activity
Preclinical studies established this compound as a potent and full agonist at the human β2-adrenoceptor.
| Parameter | Value | Comparator Values | Reference |
| β2-Adrenoceptor Affinity (pKi) | 9.1 ± 0.1 | Salmeterol: 8.4 ± 0.1, Formoterol: 8.2 ± 0.1, Indacaterol: 8.7 ± 0.1 | |
| Functional Potency (pEC50) in isolated human bronchi | 8.7 ± 0.1 (EC50 = 1.9 ± 0.4 nM) | Formoterol: 8.8 ± 0.1, Salmeterol: 8.1 ± 0.1, Indacaterol: 8.4 ± 0.1 | |
| Intrinsic Activity (Emax) | 91 ± 5% of isoprenaline max effect | Full agonist | |
| Onset of Action (t½ onset) in isolated human bronchi | 7-10 min | Faster than salmeterol | |
| Duration of Action (t½) in isolated human bronchi | ~690 min | Similar to indacaterol |
Table 1: Preclinical Pharmacological Profile of this compound
Preclinical Experimental Protocols
The binding affinity of this compound to β2-adrenoceptors was determined using radioligand binding assays. These experiments typically involve membranes from cells overexpressing the human β2-adrenoceptor and a radiolabeled ligand, such as [3H]-CGP12177. The ability of increasing concentrations of this compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
The functional potency and duration of action of this compound were assessed in isolated human bronchial rings. In these experiments, bronchial tissues are mounted in organ baths and contracted with a spasmogen like carbachol. The relaxant effect of cumulative concentrations of this compound is then measured to determine the EC50 value. For duration of action studies, tissues are exposed to the agonist, followed by repeated washing, and the recovery of the contractile response is monitored over time.
Clinical Development
This compound progressed to Phase II clinical trials for both asthma and COPD, where it demonstrated significant and sustained bronchodilation.
Clinical Efficacy
A Phase IIa, randomized, double-blind, crossover study (NCT01425814) evaluated single inhaled doses of this compound in patients with moderate to severe COPD.
| Treatment Group | Change from Baseline in Trough FEV1 (L) | p-value vs. Placebo | p-value vs. Indacaterol 150 µg | Reference |
| This compound 0.625 µg | 0.102 | < 0.0001 | Not significant | |
| This compound 2.5 µg | 0.203 | < 0.0001 | < 0.0001 | |
| This compound 5 µg | 0.233 | < 0.0001 | < 0.0001 | |
| This compound 10 µg | 0.259 | < 0.0001 | < 0.0001 | |
| Indacaterol 150 µg | 0.111 | < 0.0001 | N/A | |
| Placebo | - | N/A | N/A |
Table 2: Change from Baseline in Trough FEV1 in Patients with COPD (24 hours post-dose)
The study demonstrated that all doses of this compound provided statistically and clinically significant improvements in bronchodilation compared to placebo. Doses of 2.5 µg and higher were also significantly superior to the active comparator, indacaterol. The bronchodilator effect was rapid, with significant improvements observed within 15 minutes, and was sustained for at least 36 hours.
In a Phase II, randomized, 7-day, crossover study in patients with stable, persistent asthma, once-daily this compound also showed significant improvements in lung function.
| Treatment Group | Change from Baseline in Trough FEV1 (mL) on Day 7 | p-value vs. Placebo | Reference |
| This compound 2.5 µg | 334 | < 0.01 | |
| This compound 5 µg | 365 | < 0.01 | |
| This compound 10 µg | 294 | < 0.01 | |
| Placebo | - | N/A |
Table 3: Change from Baseline in Trough FEV1 in Patients with Asthma on Day 7
All tested doses of this compound resulted in clinically relevant and statistically significant improvements in trough FEV1 compared with placebo over the 7-day treatment period.
Safety and Tolerability
This compound was generally safe and well-tolerated at therapeutic doses (anticipated to be in the 0.5–2 µg range). However, dose-dependent adverse events, typical of β2-adrenoceptor stimulation, were observed, particularly at higher doses.
| Dose Range | Observed Adverse Events | Reference |
| > 10 µg | Increased frequency of tremor, palpitations, restlessness, nervousness, and dizziness. | |
| ≥ 5 µg | Dose-dependent increases in heart rate and QTcF interval. | |
| ≥ 25 µg | Changes in serum glucose and potassium levels. |
Table 4: Dose-Dependent Adverse Events Observed in Clinical Trials
Clinical Trial Protocol Synopsis
The clinical development program for this compound included several key studies. A typical Phase II study design is outlined below.
Discontinuation of Development
The development of this compound was discontinued in February 2021. The co-formulation of this compound with mometasone furoate had also been discontinued in 2019. While AstraZeneca has not publicly disclosed the specific reasons for this decision, the discontinuation of a drug candidate after Phase II trials often involves a comprehensive evaluation of its overall profile, including its efficacy, safety, and commercial viability in a competitive market. Broader safety concerns associated with the LABA class of drugs may have also played a role in the decision-making process.
Conclusion
This compound (AZD0548) was a potent, selective, and long-acting β2-adrenoceptor agonist that demonstrated significant bronchodilatory effects in both preclinical models and clinical trials for asthma and COPD. Its once-daily dosing regimen offered a potential advantage in terms of patient convenience and adherence. However, despite these promising attributes, its development was halted in 2021. This technical overview provides a detailed account of the scientific data gathered throughout the development of this compound, offering valuable insights for researchers and professionals in the field of respiratory drug development.
References
Abediterol: A Comprehensive Technical Review of its Sustained 24-Hour Bronchodilator Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Abediterol, a novel, once-daily, inhaled long-acting β2-adrenoceptor agonist (LABA). It details the molecular and clinical data that substantiate its sustained 24-hour duration of action, a key characteristic for the management of persistent respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This document outlines the core pharmacological attributes of this compound, presents detailed experimental methodologies for its evaluation, and visualizes its mechanism of action and experimental workflows.
Core Pharmacological Profile
This compound is a potent and selective full agonist of the β2-adrenoceptor.[1] Its molecular structure confers a unique pharmacokinetic and pharmacodynamic profile, characterized by a rapid onset of action and a prolonged bronchodilatory effect.[1] This sustained action is attributed to its high affinity for the β2-adrenoceptor, a fast association rate, and a notably slow dissociation rate, resulting in a long residence time at the receptor.[2][3][4]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and clinical data that define the pharmacological profile of this compound.
Table 1: In Vitro Receptor Binding and Functional Potency of this compound
| Parameter | Value | Species/System | Reference |
| β2-Adrenoceptor Affinity (Kᵢ) | Subnanomolar | Human (CHO cells) | |
| β2-Adrenoceptor Association Rate (kₒₙ) | 1.4 x 10⁷ ± 1.8 x 10⁶ M⁻¹min⁻¹ | Human (Sf9 cells) | |
| β2-Adrenoceptor Dissociation Half-Life (t½) | 91.3 ± 13.3 min (direct) 185.5 ± 7.5 min (indirect) | Human (Sf9 cells) | |
| Functional Potency (EC₅₀) in Human Bronchi | 1.9 ± 0.4 nM | Human isolated bronchi | |
| Intrinsic Efficacy (Eₘₐₓ) | Full agonist (91 ± 5% of isoprenaline) | Human β2-adrenoceptor | |
| Onset of Action in Human Bronchi (t½ onset) | 7-10 min | Human isolated bronchi | |
| Duration of Action in Human Bronchi (t½) | ~690 min | Human isolated bronchi |
Table 2: Clinical Efficacy of this compound in Patients with Asthma (7-Day Study)
| Parameter (Change from Baseline) | This compound 2.5 µg | This compound 5 µg | This compound 10 µg | Placebo | Reference |
| Trough FEV₁ on Day 7 (L) | 0.334 | 0.365 | 0.294 | - | |
| Peak FEV₁ on Day 7 (L) | 0.364 | 0.403 | 0.375 | - | |
| Trough FEV₁ on Day 1 (L) | 0.444 | 0.500 | 0.520 | - |
Table 3: Clinical Efficacy of this compound in Patients with COPD (Single Dose Study)
| Parameter (Change from Baseline) | This compound 0.625 µg | This compound 2.5 µg | This compound 5 µg | This compound 10 µg | Placebo | Indacaterol 150 µg | Reference |
| Trough FEV₁ (L) | 0.102 | 0.203 | 0.233 | 0.259 | - | 0.111 |
Mechanism of Action: Signaling Pathway
This compound exerts its therapeutic effect through the canonical β2-adrenoceptor signaling pathway. Upon binding to the receptor on airway smooth muscle cells, it induces a conformational change that leads to the activation of adenylyl cyclase via the stimulatory G-protein, Gs. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation, resulting in bronchodilation.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the 24-hour duration of action of this compound.
Radioligand Binding Assays for Receptor Affinity
These assays are fundamental in determining the binding characteristics of this compound to the β2-adrenoceptor.
Objective: To determine the affinity (Kᵢ), association rate (kₒₙ), and dissociation rate (kₒբբ) of this compound for the human β2-adrenoceptor.
Materials:
-
Membrane preparations from Sf9 cells expressing the human β2-adrenoceptor.
-
Radioligand: [³H]-CGP12177 (a β-adrenoceptor antagonist).
-
Unlabeled this compound and reference compounds.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
GF/C filter plates pre-soaked in 0.3% polyethyleneimine.
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Sf9 cells expressing the human β2-adrenoceptor are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a BCA assay.
-
Competition Binding Assay (for Kᵢ):
-
A fixed concentration of [³H]-CGP12177 is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).
-
The reaction mixtures are incubated at 30°C for 60 minutes.
-
The incubation is terminated by rapid filtration through the GF/C filter plates, followed by washing with ice-cold buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC₅₀ value is determined by non-linear regression, and the Kᵢ is calculated using the Cheng-Prusoff equation.
-
-
Association and Dissociation Assays (for kₒₙ and kₒբբ):
-
Association: Membranes are incubated with radiolabeled this compound for various time points. The amount of bound radioligand is measured at each time point to determine the association rate constant (kₒₙ).
-
Dissociation: Membranes are first incubated with radiolabeled this compound to reach equilibrium. Dissociation is then initiated by adding an excess of a non-radiolabeled ligand, and the amount of remaining bound radioligand is measured over time to determine the dissociation rate constant (kₒբբ).
-
Functional Assays in Isolated Human Bronchi
This ex vivo model provides a physiologically relevant system to assess the potency, efficacy, and duration of action of this compound on human airway smooth muscle.
Objective: To determine the functional potency (EC₅₀), intrinsic efficacy (Eₘₐₓ), and duration of action of this compound in relaxing pre-contracted human bronchial rings.
Materials:
-
Human lung tissue obtained from surgical resections.
-
Krebs-Henseleit solution (gassed with 95% O₂ / 5% CO₂).
-
Contractile agent (e.g., acetylcholine or histamine).
-
This compound and reference compounds.
-
Organ bath system with isometric force transducers.
Procedure:
-
Tissue Preparation: Human bronchi are dissected from the lung tissue and cut into rings (2-4 mm in width).
-
Mounting: The bronchial rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C and are connected to isometric force transducers under a resting tension of 1-1.5 g.
-
Equilibration: The tissues are allowed to equilibrate for at least 60 minutes, with the buffer being replaced every 15 minutes.
-
Contraction: The bronchial rings are pre-contracted with a submaximal concentration of a contractile agent (e.g., acetylcholine).
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to induce relaxation. The relaxation is recorded as a percentage of the pre-contraction.
-
Duration of Action: After achieving maximal relaxation with a single concentration of this compound, the tissue is washed repeatedly to remove the drug. The time taken for the tissue to recover 50% of the initial contraction is measured to determine the duration of action.
Clinical Trials for 24-Hour Bronchodilator Efficacy
Clinical trials in patients with asthma or COPD are essential to confirm the sustained 24-hour efficacy of this compound.
Objective: To evaluate the effect of once-daily inhaled this compound on lung function over a 24-hour period in patients with asthma or COPD.
Study Design:
-
Randomized, double-blind, placebo- and active-controlled, crossover or parallel-group design.
-
Patient Population: Patients with a diagnosis of persistent asthma or moderate-to-severe COPD, meeting specific inclusion/exclusion criteria (e.g., pre-bronchodilator FEV₁ % predicted).
-
Treatment: Inhaled this compound at various doses (e.g., 0.625, 2.5, 5, 10 µg), placebo, and an active comparator (e.g., indacaterol).
Methodology:
-
Baseline Measurements: Spirometry (FEV₁, FVC) is performed at baseline before the first dose of the study drug.
-
Dosing: Patients receive a single daily dose of the assigned treatment.
-
Spirometry Assessments: Serial spirometry is performed at multiple time points post-dose, typically including 5, 15, and 30 minutes, and 1, 2, 4, 6, 8, 12, 23, and 24 hours. In some studies, assessments may extend to 36 hours.
-
Primary Endpoint: The primary efficacy endpoint is often the change from baseline in trough FEV₁ (the average of the 23- and 24-hour post-dose measurements) on a specific day (e.g., Day 1 or Day 7).
-
Secondary Endpoints: These may include peak FEV₁, time to onset of action, and FEV₁ area under the curve (AUC) for different time intervals (e.g., 0-12h, 12-24h).
Conclusion
The comprehensive preclinical and clinical data presented in this guide strongly support the sustained 24-hour duration of action of this compound. Its unique receptor binding kinetics, characterized by a rapid association and slow dissociation from the β2-adrenoceptor, translate into a prolonged functional effect on airway smooth muscle. Clinical studies in both asthma and COPD patients have consistently demonstrated statistically and clinically significant improvements in lung function over a full 24-hour dosing interval. These attributes position this compound as a promising once-daily bronchodilator for the maintenance treatment of obstructive lung diseases.
References
- 1. Pharmacological characterization of this compound, a novel inhaled β(2)-adrenoceptor agonist with long duration of action and a favorable safety profile in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound (LAS100977), an inhaled long-acting β2-adrenoceptor agonist, has a fast association rate and long residence time at receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Continuous-Flow Synthesis of Abediterol Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abediterol is a potent, long-acting β2-adrenoceptor agonist that has been investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD). The synthesis of this compound involves the coupling of two key precursors: a hydrophilic head and a lipophilic amine tail. Continuous-flow chemistry offers significant advantages for the synthesis of these precursors, including enhanced safety, improved process control, higher yields, and the potential for telescoped multi-step reactions. This document provides detailed application notes and experimental protocols for the continuous-flow synthesis of both the lipophilic and a proposed synthesis for the hydrophilic precursors of this compound.
I. Continuous-Flow Synthesis of the Lipophilic Amine Tail
The synthesis of the lipophilic amine tail of this compound has been successfully demonstrated in a three-step continuous-flow process. This sequence involves a phase-transfer-catalyzed O-alkylation, a rhodium-catalyzed hydroformylation, and a ruthenium-catalyzed reductive amination.[1]
Logical Workflow for Lipophilic Tail Synthesis
References
Application Notes and Protocols for the Quantification of Abediterol in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abediterol is a novel, once-daily, long-acting beta2-adrenergic agonist (LABA) that has been investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD). Accurate and precise quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-finding, and overall drug development. Due to its very low systemic exposure, highly sensitive analytical methods are required. The validated method of choice for the bioanalysis of this compound in plasma is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers the necessary sensitivity and selectivity to measure concentrations at the picogram per milliliter (pg/mL) level.
These application notes provide a comprehensive overview of the analytical methodology for the quantification of this compound in human plasma, including a detailed experimental protocol and validation parameters based on established regulatory guidelines.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A validated LC-MS/MS assay has been used to determine this compound plasma levels, demonstrating a lower limit of quantification (LLOQ) of 0.05 pg/mL[1]. This high sensitivity is essential due to the low systemic exposure of this compound following inhalation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a representative LC-MS/MS method for this compound quantification in human plasma, based on publicly available data for this compound and similar compounds, and aligned with regulatory guidelines from the FDA and EMA.
| Parameter | Representative Value/Range |
| Lower Limit of Quantification (LLOQ) | 0.05 pg/mL |
| Upper Limit of Quantification (ULOQ) | 50 pg/mL |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Minimal and compensated by internal standard |
Experimental Protocol: Representative LC-MS/MS Method
This protocol describes a representative method for the quantification of this compound in human plasma. Specific parameters may require optimization.
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., this compound-d5)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for cleaning up and concentrating the analyte from a complex matrix like plasma.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of plasma sample, add the internal standard solution. Vortex to mix. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of an aqueous solution (e.g., 5% methanol in water) to remove interfering substances.
-
Elution: Elute this compound and the internal standard with 1 mL of an appropriate elution solvent (e.g., 5% formic acid in methanol).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
Sample Preparation Workflow
LC-MS/MS Conditions
| Parameter | Representative Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for equilibration. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound and its SIL-IS need to be determined through infusion and optimization. |
Calibration and Quality Control
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma. The range should encompass the LLOQ and ULOQ.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank plasma to assess the accuracy and precision of the method.
Bioanalytical Method Validation
The representative method described above should be fully validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The validation process ensures the reliability of the analytical data.
Key Validation Parameters
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from multiple sources.
-
Linearity: The relationship between the concentration of the analyte and the analytical response. A linear regression with a weighting factor is typically used.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing QC samples on different days.
-
Recovery: The efficiency of the extraction process. It is determined by comparing the analytical response of extracted samples to that of unextracted standards.
-
Matrix Effect: The influence of plasma components on the ionization of the analyte. It is assessed by comparing the response of the analyte in post-extraction spiked plasma to the response in a neat solution.
-
Stability: The stability of this compound in plasma under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage at -80°C.
Method Validation Components
Conclusion
The quantification of this compound in human plasma requires a highly sensitive and validated LC-MS/MS method due to its low systemic concentrations. The provided application notes and representative protocol offer a comprehensive guide for researchers and scientists involved in the development of this compound. Adherence to regulatory guidelines for method validation is paramount to ensure the generation of reliable data for pharmacokinetic and clinical studies.
References
Application Notes and Protocols for the Pharmacokinetic Analysis of Abediterol using Liquid Chromatography with Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abediterol is a novel, once-daily, long-acting β2-adrenergic receptor agonist (LABA) that has been investigated for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. Pharmacokinetic (PK) studies are crucial in the development of inhaled therapies like this compound to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Due to its high potency and targeted delivery to the lungs, systemic plasma concentrations of this compound are typically very low, often in the picogram per milliliter (pg/mL) range. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the bioanalytical method of choice for the accurate and precise quantification of this compound in biological matrices, offering the required high sensitivity and selectivity.
This document provides a summary of the pharmacokinetic properties of this compound and a representative protocol for its quantification in human plasma by LC-MS/MS, based on established methods for similar analytes. Additionally, the underlying signaling pathway of this compound's mechanism of action and a typical experimental workflow are illustrated.
Pharmacokinetic Profile of this compound
This compound exhibits a pharmacokinetic profile characterized by low systemic exposure following inhalation. Clinical studies have demonstrated its dose-proportionality and long-acting nature. A summary of key pharmacokinetic parameters from a Phase IIa, randomized, double-blind, crossover study in patients with moderate to severe COPD is presented below.
| Dose (µg) | Cmax (pg/mL) | Tmax (h) | t½ (h) |
| 0.625 | 0.41 ± 0.21 | 1.0 (0.5 - 2.0) | 27.5 ± 10.9 |
| 2.5 | 1.63 ± 0.84 | 1.0 (0.5 - 4.0) | 24.3 ± 8.2 |
| 5 | 3.21 ± 1.57 | 1.0 (0.5 - 4.0) | 23.9 ± 7.9 |
| 10 | 6.34 ± 3.16 | 1.0 (0.5 - 3.0) | 21.7 ± 5.9 |
Data presented as mean ± standard deviation for Cmax and t½, and as median (range) for Tmax.
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
While a specific, publicly available, validated protocol for this compound is not available, the following procedure is a representative method based on best practices for the analysis of potent, low-concentration β2-agonists in biological matrices. This protocol is intended as a guideline and would require rigorous validation in accordance with regulatory standards (e.g., FDA, EMA) before implementation.
Sample Preparation: Solid-Phase Extraction (SPE)
Given the low pg/mL concentrations of this compound, a robust sample preparation method is essential to remove interfering substances from the plasma matrix and concentrate the analyte. Solid-phase extraction is the recommended technique.
-
Sample Pre-treatment: Thaw frozen human plasma samples on ice. To 500 µL of plasma, add an appropriate internal standard (IS) solution (e.g., a stable isotope-labeled this compound).
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute this compound and the IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column with appropriate dimensions (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Tandem Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for this compound and the internal standard. The specific m/z transitions would need to be optimized for this compound.
-
Gas Temperatures and Flow Rates: Optimize desolvation gas temperature, cone gas flow, and nebulizer gas pressure for maximum signal intensity.
Visualizations
This compound Signaling Pathway
This compound, as a β2-adrenergic receptor agonist, exerts its therapeutic effect by stimulating the β2-adrenergic receptor, which is a G-protein coupled receptor. This initiates an intracellular signaling cascade leading to bronchodilation.
Experimental Workflow for this compound Pharmacokinetic Analysis
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of this compound in plasma samples.
Application Notes and Protocols: In Vitro Determination of Abediterol's Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abediterol is a novel, once-daily, long-acting beta-2 adrenergic receptor (β2-AR) agonist that has been investigated for the management of asthma and chronic obstructive pulmonary disease (COPD).[1] As a selective β2-AR agonist, this compound's therapeutic efficacy is derived from its ability to relax the airway smooth muscle, leading to bronchodilation.[2] Preclinical evaluation of this compound's potency and selectivity is crucial to predict its clinical efficacy and potential side effects. This document provides detailed protocols for in vitro assays designed to characterize the pharmacological profile of this compound, focusing on its potency at the human β2-AR and its selectivity over the human beta-1 adrenergic receptor (β1-AR).
The primary mechanism of action for β2-AR agonists involves the activation of the Gs alpha subunit of the G protein, which in turn stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP).[3] This signaling cascade ultimately leads to smooth muscle relaxation. Therefore, the assessment of this compound's potency is typically conducted through functional assays that measure cAMP accumulation in cells expressing the β2-AR.
Selectivity is a critical attribute for any β2-AR agonist, as off-target activation of β1-ARs in the heart can lead to undesirable cardiovascular side effects such as increased heart rate and contractility. To assess selectivity, the binding affinity of this compound for both β1-AR and β2-AR is determined using radioligand binding assays. A higher affinity for the β2-AR compared to the β1-AR indicates a more favorable selectivity profile.
These application notes provide a comprehensive guide to performing these essential in vitro assays, including detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows.
Key Signaling Pathway and Experimental Workflow
To understand the basis of the assays, it is important to visualize the key signaling pathway and the general workflow of the experiments.
Figure 1: Simplified β2-Adrenergic Receptor Signaling Pathway.
Figure 2: General Experimental Workflow for In Vitro Assays.
Quantitative Data Summary
The following table summarizes the in vitro potency and selectivity of this compound in comparison to other long-acting β2-agonists. The data is compiled from published pharmacological studies.[4][5]
| Compound | Receptor Affinity (IC50, nM) | Functional Potency (EC50, nM) |
| Human β1-AR | Human β2-AR | |
| This compound | 36 | 0.6 |
| Indacaterol | 136 | 34 |
| Olodaterol | 133 | 4.2 |
| Vilanterol | 1800 | 7.4 |
| Formoterol | - | - |
Experimental Protocols
Radioligand Binding Assay for Determining Receptor Affinity and Selectivity
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for human β1- and β2-adrenergic receptors expressed in Chinese Hamster Ovary (CHO-K1) cells.
Materials and Reagents:
-
Cell Lines: CHO-K1 cells stably expressing either human β1-AR or human β2-AR.
-
Radioligand: [³H]-CGP12177 (a non-selective β-adrenergic antagonist).
-
Competitor Ligands: this compound, Indacaterol, Olodaterol, Vilanterol (for comparison).
-
Non-specific Binding Control: Propranolol (a non-selective β-blocker).
-
Cell Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent (e.g., G418).
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates and vacuum manifold.
Protocol:
-
Cell Culture and Membrane Preparation: a. Culture the CHO-K1 cells expressing β1-AR or β2-AR to ~80-90% confluency. b. Harvest the cells and wash with ice-cold PBS. c. Resuspend the cell pellet in membrane preparation buffer and homogenize. d. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris. e. Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes. f. Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay). g. Aliquot and store the membrane preparations at -80°C until use.
-
Binding Assay: a. Prepare serial dilutions of this compound and comparator compounds in assay buffer. b. In a 96-well plate, add in the following order:
- 50 µL of assay buffer (for total binding) or 10 µM propranolol (for non-specific binding) or competitor compound dilution.
- 50 µL of [³H]-CGP12177 (at a final concentration approximately equal to its Kd).
- 100 µL of the membrane preparation (containing 10-20 µg of protein). c. Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration and Scintillation Counting: a. Terminate the binding reaction by rapid filtration through the 96-well filter plates using a vacuum manifold. b. Wash the filters three times with ice-cold assay buffer. c. Dry the filter plates and add scintillation cocktail to each well. d. Count the radioactivity in a scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis. d. Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. e. The selectivity is determined by the ratio of Ki values (Ki β1 / Ki β2).
cAMP Accumulation Assay for Determining Functional Potency
This protocol outlines a functional assay to measure the potency (EC50) of this compound in stimulating cAMP production in CHO-K1 cells expressing the human β2-AR.
Materials and Reagents:
-
Cell Line: CHO-K1 cells stably expressing human β2-AR.
-
Test Compounds: this compound and a reference agonist (e.g., Isoproterenol).
-
Cell Culture Medium: As described in the binding assay protocol.
-
Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based kits).
-
96-well cell culture plates.
Protocol:
-
Cell Seeding: a. Seed the CHO-K1-β2-AR cells into a 96-well plate at a density that allows for optimal signal detection (typically 5,000-20,000 cells per well). b. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Compound Stimulation: a. Prepare serial dilutions of this compound and the reference agonist in stimulation buffer. b. Remove the cell culture medium from the wells and replace it with stimulation buffer. c. Add the diluted compounds to the respective wells. Include a vehicle control (stimulation buffer only). d. Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
cAMP Measurement: a. Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: a. Generate a standard curve if required by the assay kit. b. Convert the raw data (e.g., fluorescence ratio, absorbance, or luminescence) to cAMP concentrations using the standard curve. c. Plot the cAMP concentration against the logarithm of the agonist concentration. d. Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis (sigmoidal dose-response curve). e. The potency of this compound is represented by its EC50 value. A lower EC50 indicates higher potency. The maximal effect (Emax) can also be determined and compared to a full agonist like isoproterenol. This compound is a full agonist at the human β2-adrenoceptor.
Conclusion
The in vitro assays detailed in these application notes are fundamental for the pharmacological characterization of β2-adrenergic receptor agonists like this compound. The radioligand binding assay provides a robust method for determining the affinity and selectivity of the compound, which are key predictors of its therapeutic window and potential for off-target effects. The cAMP accumulation assay directly measures the functional potency of the compound, reflecting its ability to activate the target receptor and initiate the desired biological response. By following these detailed protocols, researchers can obtain reliable and reproducible data to guide drug development efforts and contribute to a comprehensive understanding of a compound's in vitro pharmacology.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. This compound (AZD0548) [openinnovation.astrazeneca.com]
- 3. Beta-2 Adrenergic Receptor Cell Line – Cells Online [cells-online.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Pharmacological characterization of this compound, a novel inhaled β(2)-adrenoceptor agonist with long duration of action and a favorable safety profile in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Abediterol's Efficacy Using Isolated Human Bronchial Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abediterol is a potent and selective, long-acting beta-2 adrenoceptor agonist (LABA) characterized by a rapid onset and an extended duration of action, making it a candidate for once-daily administration in the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2][3][4][5] Functional pharmacology studies utilizing isolated human bronchial rings have been instrumental in characterizing its preclinical profile. This compound acts as a full agonist on the human beta-2 adrenoceptor.
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of this compound using isolated human bronchial rings, a critical ex vivo model for predicting clinical bronchodilator effects.
Data Presentation
The following tables summarize the quantitative data on this compound's efficacy as determined in isolated human bronchial rings and other relevant preclinical models.
Table 1: In Vitro Efficacy of this compound in Isolated Human Bronchi
| Parameter | Value |
| EC50 | 1.9 ± 0.4 nM |
| Emax | 91 ± 5% (of isoprenaline's maximal effect) |
| Onset of Action (t½ onset) | 7-10 min |
| Duration of Action (t½) | ~690 min |
Table 2: Comparative In Vitro Profile of this compound and Other Beta-2 Agonists in Isolated Human Bronchi
| Parameter | This compound | Formoterol | Salmeterol | Indacaterol |
| Potency | High, comparable to formoterol | High | - | - |
| β2-adrenoceptor selectivity | High, comparable to salmeterol | - | High | - |
| Onset of Action | More rapid than salmeterol | Not significantly different from this compound | Slower than this compound | - |
| Duration of Action | Similar to indacaterol | - | - | Similar to this compound |
Experimental Protocols
This section details the methodology for assessing the efficacy of this compound using isolated human bronchial rings in an organ bath system.
Materials and Reagents
-
Human lung tissue obtained from surgical resections.
-
Krebs-Henseleit Solution (Composition: NaCl 119 mM, KCl 4.7 mM, CaCl2 2.5 mM, KH2PO4 1.2 mM, MgSO4 1.17 mM, NaHCO3 25 mM, glucose 11.7 mM).
-
Carbogen gas (95% O2 / 5% CO2).
-
This compound and other reference compounds (e.g., isoprenaline, formoterol, salmeterol).
-
Contractile agent (e.g., acetylcholine, histamine, or carbachol).
-
Standard laboratory equipment for tissue dissection.
-
Isolated organ bath system with isometric force transducers.
-
Data acquisition system.
Experimental Workflow
Detailed Protocol
-
Tissue Preparation:
-
Human bronchial tissue should be obtained from patients undergoing thoracic surgery, with appropriate ethical approval and patient consent.
-
Immediately immerse the tissue in cold (4°C) Krebs-Henseleit solution.
-
Carefully dissect bronchial rings of approximately 2-4 mm in length and 2-5 mm in internal diameter, removing any adhering lung parenchyma and connective tissue.
-
-
Organ Bath Setup and Equilibration:
-
Mount the bronchial rings in an isolated organ bath chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen (95% O2 / 5% CO2) to maintain a pH of 7.4.
-
Connect the rings to isometric force transducers.
-
Apply an initial resting tension of approximately 1-1.5 grams and allow the tissue to equilibrate for at least 60-90 minutes. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Induction of Contraction:
-
After equilibration, induce a stable contraction of the bronchial rings using a contractile agonist. Acetylcholine (ACh) or carbachol at a concentration that produces approximately 80% of the maximal contraction (e.g., 1 µM) is commonly used.
-
-
Evaluation of this compound's Relaxant Effect:
-
Once a stable contraction is achieved, add this compound to the organ bath in a cumulative concentration-response manner (e.g., from 10-12 M to 10-5 M).
-
Record the relaxation of the bronchial ring at each concentration until a maximal response is observed.
-
-
Determination of Onset and Duration of Action:
-
Onset of Action: After inducing contraction, add a single effective concentration of this compound and measure the time required to reach 50% of the maximal relaxation (t½ onset).
-
Duration of Action: Following the maximal relaxation induced by this compound, perform repeated washes with fresh Krebs-Henseleit solution to remove the drug. The time taken for the tissue to recover 50% of the initial contraction is a measure of the duration of action.
-
-
Data Analysis:
-
Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by the contractile agonist.
-
Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of its maximal effect) and the Emax (the maximal relaxation effect).
-
Compare the obtained values with those of reference compounds like formoterol and salmeterol.
-
Signaling Pathway
This compound exerts its bronchodilator effect by activating the beta-2 adrenergic receptor, a G-protein coupled receptor, on the surface of airway smooth muscle cells. This initiates a signaling cascade that leads to muscle relaxation.
The binding of this compound to the beta-2 adrenergic receptor activates the stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates several target proteins, leading to a decrease in intracellular calcium concentrations and the phosphorylation of myosin light chain kinase, ultimately resulting in the relaxation of the bronchial smooth muscle.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. β2-adrenergic receptor agonists modulate human airway smooth muscle cell migration via vasodilator-stimulated phosphoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reprocell.com [reprocell.com]
- 4. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Evaluation of Abediterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abediterol is a potent and selective long-acting beta2-adrenergic agonist (LABA) that was under development for the once-daily treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2][3][4] As a bronchodilator, it functions by relaxing the muscles surrounding the airways.[5] Preclinical in vivo studies are crucial for characterizing the efficacy, duration of action, and safety profile of new chemical entities like this compound before they advance to clinical trials. These application notes provide an overview of the key animal models and experimental protocols for evaluating the in vivo effects of this compound.
Mechanism of Action: Beta-2 Adrenergic Receptor Signaling
This compound exerts its therapeutic effect by binding to and activating beta-2 adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways. This activation initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.
Caption: Beta-2 adrenergic receptor signaling pathway activated by this compound.
Animal Models for In Vivo Evaluation
Preclinical studies for this compound have utilized various animal models to establish its pharmacological profile. The most prominently cited models are the guinea pig for assessing bronchoprotective effects and the dog for evaluating cardiovascular safety.
Guinea Pig Model of Bronchoconstriction
Guinea pigs are a well-established model for studying respiratory pharmacology due to the anatomical and physiological similarities of their airway and lung responses to humans. This model is particularly useful for evaluating the potency and duration of action of bronchodilators.
Dog Model for Cardiovascular Safety Assessment
Dogs are frequently used in preclinical safety and toxicology studies, including those for respiratory drugs. Their cardiovascular system shares many similarities with humans, making them a suitable model for assessing potential side effects such as changes in heart rate and blood pressure.
Experimental Protocols
Acetylcholine-Induced Bronchoconstriction in Guinea Pigs
This protocol is designed to assess the bronchoprotective effects of inhaled this compound.
Objective: To determine the potency and duration of action of this compound in inhibiting acetylcholine-induced bronchoconstriction.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
This compound (nebulized solution)
-
Acetylcholine (ACh) solution
-
Anesthetic (e.g., pentobarbital)
-
Nebulizer and inhalation chamber
-
Whole-body plethysmograph
-
Tracheal cannula and ventilator
Protocol:
-
Animal Preparation: Anesthetize the guinea pig and insert a tracheal cannula. Ventilate the animal artificially.
-
Drug Administration: Administer nebulized this compound or vehicle control via the inhalation chamber for a defined period.
-
Bronchoconstriction Challenge: At various time points post-Abediterol administration, induce bronchoconstriction by intravenous administration of a standardized dose of acetylcholine.
-
Measurement of Airway Resistance: Measure changes in airway resistance using a whole-body plethysmograph.
-
Data Analysis: Calculate the percentage inhibition of the ACh-induced bronchoconstriction at each time point. Determine the dose required to inhibit bronchoconstriction by 50% (ID50) and the half-life of the bronchoprotective effect.
Caption: Workflow for acetylcholine-induced bronchoconstriction in guinea pigs.
Cardiovascular Safety Assessment in Anesthetized Dogs
This protocol is designed to evaluate the potential cardiovascular side effects of this compound.
Objective: To determine the effect of inhaled this compound on heart rate and blood pressure.
Materials:
-
Beagle dogs
-
This compound (nebulized solution)
-
Anesthetic (e.g., sodium pentobarbital)
-
Nebulizer and inhalation mask
-
ECG monitoring equipment
-
Arterial catheter for blood pressure measurement
Protocol:
-
Animal Preparation: Anesthetize the dog and insert an arterial catheter for continuous blood pressure monitoring. Attach ECG leads for heart rate monitoring.
-
Baseline Measurements: Record baseline heart rate and blood pressure for a stable period.
-
Drug Administration: Administer increasing doses of nebulized this compound or vehicle control through an inhalation mask.
-
Continuous Monitoring: Continuously monitor and record heart rate and blood pressure during and after drug administration.
-
Data Analysis: Determine the dose of this compound that causes a predefined increase in heart rate (e.g., 5% increase). Calculate the safety margin by comparing the dose affecting heart rate to the therapeutic dose identified in efficacy studies.
Data Presentation
The following tables summarize the comparative preclinical data for this compound and other long-acting beta2-agonists.
Table 1: Comparative Potency and Duration of Action in Guinea Pigs
| Compound | Bronchoprotective Potency vs. Acetylcholine | Bronchoprotective Half-life (hours) |
| This compound | 5-20 times higher than other once-daily LABAs | 36 |
| Indacaterol | - | 51 |
| Olodaterol | - | 47 |
| Vilanterol | - | 18 |
| Salmeterol | Lower than this compound | 6 |
| Formoterol | Lower than this compound | 4 |
Data compiled from published preclinical studies.
Table 2: Comparative Bronchodilator Potency and Cardiovascular Safety in Dogs
| Compound | ID40 (µg/kg)¹ | Safety Index² |
| This compound | 0.059 | 10.5 |
| Olodaterol | 0.180 | 4.9 |
| Vilanterol | 2.870 | 2.4 |
| Salmeterol | - | 3.3 |
| Formoterol | - | 2.2 |
| Indacaterol | - | 0.3 |
¹Dose inhibiting acetylcholine-induced bronchoconstriction by 40%. ²Ratio of the maximal dose without effect on heart rate to the ID40. Data compiled from published preclinical studies.
Conclusion
The in vivo animal models described provide a robust framework for the preclinical evaluation of this compound. The guinea pig model of acetylcholine-induced bronchoconstriction is effective for determining the potency and duration of action, while the dog model is crucial for assessing cardiovascular safety. The data from these studies have demonstrated that this compound has a potent and long-lasting bronchodilator effect with a favorable safety profile compared to other LABAs. These preclinical findings were instrumental in supporting the progression of this compound into clinical development for the treatment of asthma and COPD.
References
- 1. This compound (AZD0548) [openinnovation.astrazeneca.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. copdnewstoday.com [copdnewstoday.com]
Application Notes and Protocols for Assessing Abediterol's Onset of Action in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abediterol is a potent and selective long-acting beta-2 adrenergic agonist (LABA) that has demonstrated a rapid onset of action in preclinical and clinical studies.[1][2][3] These application notes provide a detailed protocol for assessing the onset of action of this compound in established preclinical models of bronchoconstriction. The following protocols are designed to deliver robust and reproducible data for evaluating the therapeutic potential of this compound and other novel bronchodilators.
Mechanism of Action: this compound functions as a full agonist at the beta-2 adrenergic receptor.[4] Activation of this G-protein coupled receptor on airway smooth muscle cells initiates a signaling cascade that leads to smooth muscle relaxation and subsequent bronchodilation.[5]
Key Experimental Protocols
In Vivo Assessment of Bronchodilator Onset of Action in Guinea Pigs
This protocol details the in vivo assessment of this compound's ability to rapidly reverse acetylcholine-induced bronchoconstriction in anesthetized guinea pigs. Guinea pigs are a well-established model for asthma research due to the anatomical and physiological similarities of their airways to humans.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400g)
-
This compound hydrochloride
-
Acetylcholine (ACh) chloride
-
Urethane (anesthetic)
-
Saline solution (0.9% NaCl)
-
Animal ventilator
-
Nebulizer system
-
System for measuring lung mechanics (e.g., whole-body plethysmography or forced oscillation technique)
-
Intravenous (IV) and intratracheal cannulas
Procedure:
-
Animal Preparation:
-
Anesthetize guinea pigs with urethane (1.5 g/kg, i.p.).
-
Surgically cannulate the trachea for mechanical ventilation and drug administration.
-
Insert an intravenous cannula into the jugular vein for administration of the bronchoconstricting agent.
-
Connect the animal to a ventilator and a system for real-time measurement of airway resistance (Raw) and dynamic compliance (Cdyn).
-
-
Baseline Measurement:
-
Allow the animal to stabilize on the ventilator.
-
Record baseline Raw and Cdyn for a period of 5-10 minutes.
-
-
Induction of Bronchoconstriction:
-
Administer a bolus intravenous injection of acetylcholine (e.g., 5-10 µg/kg) to induce a stable and significant increase in airway resistance (typically a 100-200% increase from baseline).
-
-
This compound Administration and Onset of Action Measurement:
-
Once a stable bronchoconstriction is achieved, administer a single dose of nebulized this compound (e.g., 0.1, 1, 10 µg/mL) or vehicle control.
-
Immediately begin continuous recording of Raw and Cdyn.
-
Record data at frequent intervals (e.g., every 30 seconds for the first 5 minutes, then every minute for the next 10 minutes, and at longer intervals thereafter) to precisely determine the onset of action.
-
The onset of action is defined as the time to achieve 50% reversal of the ACh-induced bronchoconstriction.
-
Data Analysis:
-
Calculate the percentage inhibition of the acetylcholine-induced increase in Raw at each time point for each dose of this compound.
-
Determine the time to 50% inhibition (t1/2 onset) for each dose.
-
Compare the onset of action of this compound with a standard short-acting beta-agonist (SABA) like salbutamol and a long-acting beta-agonist (LABA) like salmeterol.
Data Presentation
The quantitative data from the in vivo studies should be summarized in the following tables for clear comparison.
Table 1: Onset of Action of this compound in Acetylcholine-Challenged Guinea Pigs
| Treatment Group | Dose (µg/mL, nebulized) | n | Time to 50% Reversal of Bronchoconstriction (t1/2 onset, min) | Maximum % Inhibition of ACh-induced Bronchoconstriction |
| Vehicle (Saline) | - | 6 | - | - |
| This compound | 0.1 | 6 | ||
| This compound | 1.0 | 6 | ||
| This compound | 10.0 | 6 | ||
| Salbutamol (Control) | 1.0 | 6 | ||
| Salmeterol (Control) | 1.0 | 6 |
Table 2: Effect of this compound on Airway Resistance (Raw) and Dynamic Compliance (Cdyn)
| Treatment Group | Dose (µg/mL, nebulized) | Baseline Raw (cmH₂O·s/mL) | Peak ACh-induced Raw (cmH₂O·s/mL) | Raw at 5 min post-treatment (cmH₂O·s/mL) | Baseline Cdyn (mL/cmH₂O) | Nadir ACh-induced Cdyn (mL/cmH₂O) | Cdyn at 5 min post-treatment (mL/cmH₂O) |
| Vehicle | - | ||||||
| This compound | 0.1 | ||||||
| This compound | 1.0 | ||||||
| This compound | 10.0 |
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultra Long-Acting β-Agonists in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Dry Powder Inhaler Formulation for Abediterol Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abediterol is a potent and selective ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) that was under development for the once-daily treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Administered via inhalation, this compound demonstrated a rapid onset of action and a sustained duration of bronchodilation for at least 24 hours in clinical trials.[1][3][4] Although its development was discontinued, the principles of formulating this compound for a dry powder inhaler (DPI) serve as a valuable case study for the delivery of potent inhaled therapeutics.
DPIs are a common delivery platform for respiratory medicines, offering advantages such as portability and the absence of propellants. A typical DPI formulation consists of the micronized active pharmaceutical ingredient (API) blended with larger carrier particles to improve powder flow, dose uniformity, and aerosolization. This document provides detailed application notes and protocols for the development of a carrier-based DPI formulation for this compound, intended for research and development purposes.
This compound: Physicochemical and Pharmacological Properties
A summary of this compound's key properties is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 5-[(1R)-2-{[6-(2,2-Difluoro-2-phenylethoxy)hexyl]amino}-1-hydroxyethyl]-8-hydroxyquinolin-2(1H)-one | |
| Molecular Formula | C25H30F2N2O4 | |
| Molecular Weight | 460.5 g/mol | |
| Mechanism of Action | Long-acting β2-adrenoceptor agonist (LABA) | |
| Route of Administration | Inhalation | |
| Clinical Efficacy | Significant bronchodilation in asthma and COPD patients | |
| Dosage (Clinical Trials) | 0.625 µg, 2.5 µg, 5 µg, 10 µg |
Signaling Pathway of this compound
This compound, as a β2-adrenoceptor agonist, exerts its therapeutic effect by stimulating β2-adrenergic receptors on the surface of airway smooth muscle cells. This initiates a signaling cascade that leads to bronchodilation.
References
- 1. This compound (AZD0548) [openinnovation.astrazeneca.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. copdnewstoday.com [copdnewstoday.com]
- 4. Efficacy, safety, and tolerability of once‐daily this compound in patients with stable, persistent asthma: a Phase II, randomized, 7‐day, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fixed-Dose Combination Studies of Abediterol with Mometasone Furoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale, preclinical data, and clinical trial methodologies relevant to the investigation of a fixed-dose combination (FDC) of the long-acting β2-agonist (LABA) Abediterol and the inhaled corticosteroid (ICS) mometasone furoate for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD). Although the clinical development of this specific combination was discontinued at Phase II, the following information, based on available data for the individual components and general principles of LABA/ICS combination studies, serves as a valuable resource for researchers in the field.
Introduction
This compound is a novel, once-daily LABA characterized by a rapid onset and long duration of action.[1][2] Mometasone furoate is a potent synthetic corticosteroid with significant anti-inflammatory properties.[3][4] The combination of a LABA and an ICS is a cornerstone of therapy for persistent asthma and is also used in the management of COPD.[5] The synergistic and complementary actions of these two drug classes provide both bronchodilation and anti-inflammatory effects, leading to improved lung function and better disease control.
Mechanism of Action
The therapeutic benefit of a fixed-dose combination of this compound and mometasone furoate is based on the distinct yet complementary mechanisms of action of each component, which are further enhanced through molecular interactions.
This compound: β2-Adrenergic Agonist
This compound is a potent and selective agonist of the β2-adrenergic receptor. Its primary function is to induce bronchodilation by relaxing the airway smooth muscle. The signaling pathway is initiated by the binding of this compound to the β2-adrenergic receptor on the surface of airway smooth muscle cells.
Mometasone Furoate: Inhaled Corticosteroid
Mometasone furoate exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of inflammatory cells. This complex then translocates to the nucleus to modulate gene expression.
Synergistic Interaction
The combination of a LABA and an ICS results in synergistic effects. Corticosteroids can increase the expression of β2-receptors, while β2-agonists may enhance the nuclear translocation of the glucocorticoid receptor.
References
- 1. Efficacy and safety of a fixed-dose combination of mometasone furoate and formoterol fumarate in subjects with moderate to very severe COPD: results from a 52-week Phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. EudraCT Public website - Home page [eudract.ema.europa.eu]
- 4. Efficacy and safety of a fixed-dose combination of mometasone furoate and formoterol fumarate in subjects with moderate to very severe COPD: results from a 52-week Phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (LAS100977), a novel long-acting β2-agonist: efficacy, safety and tolerability in persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Abediterol Clinical Trials: A Technical Support Resource for Researchers
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource on the dose-dependent adverse events of Abediterol observed in clinical trials. This information is intended to assist in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the most common dose-dependent adverse events observed with this compound in clinical trials?
A1: Clinical trials have demonstrated that adverse events associated with this compound are typical of β2-adrenoceptor agonists and their frequency is generally dose-dependent.[1] Events are more notable at doses exceeding 10μg.[1] Common adverse events include tremor, palpitations, restlessness, nervousness, and dizziness.[1]
Q2: Are there specific dose thresholds for certain systemic adverse events?
A2: Yes, dose-dependent increases in heart rate and corrected QT interval (QTcF) have been observed at doses of 5μg and higher.[1] Changes in serum glucose and potassium levels have been noted at doses of 25μg and greater.[1]
Q3: What was the anticipated therapeutic dose range for this compound?
A3: The anticipated therapeutic dose for once-daily administration was in the range of 0.5–2 μg.
Troubleshooting Guide for Clinical Experiments
This guide addresses potential issues that may arise during clinical research involving this compound.
Problem: Higher than expected incidence of cardiovascular adverse events (e.g., palpitations, increased heart rate).
-
Possible Cause: The administered dose may be at or above the 5μg threshold where dose-dependent increases in heart rate and QTcF have been observed.
-
Troubleshooting Steps:
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Verify Dosing: Double-check the dosage calculations and administration procedures to ensure accuracy.
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Subject Evaluation: Review the subject's baseline cardiovascular health and concomitant medications for any potential interacting factors.
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Monitor Vital Signs: Implement continuous or frequent monitoring of heart rate and ECG in subjects receiving doses of 5μg or higher.
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Consider Dose Adjustment: If clinically indicated and protocol allows, consider evaluating a lower dose within the therapeutic range (0.5–2 μg).
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Problem: Unexpected changes in serum glucose or potassium levels.
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Possible Cause: The administered dose may be at or above the 25μg threshold where changes in these metabolic parameters have been noted.
-
Troubleshooting Steps:
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Confirm Dosage: Ensure the correct dose was administered.
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Baseline and Follow-up Labs: Confirm that baseline and scheduled follow-up blood chemistries are being performed as per the protocol.
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Evaluate Subject's Medical History: Assess for pre-existing conditions such as diabetes or renal impairment that could predispose the subject to these changes.
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Dietary and Concomitant Medication Review: Review the subject's recent dietary intake and any concomitant medications that could influence glucose or potassium levels.
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Quantitative Data on Adverse Events
The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from key clinical trials of this compound.
Table 1: Treatment-Emergent Adverse Events in a 7-Day Crossover Study in Patients with Stable, Persistent Asthma
| Dose Group | Percentage of Patients Reporting TEAEs | Severity of TEAEs Reported |
| 2.5 μg | 75% | 28 mild, 23 moderate, 5 severe |
| 5 μg | 75% | 28 mild, 23 moderate, 5 severe |
| 10 μg | 75% | 28 mild, 23 moderate, 5 severe |
In this study, a dose–response relationship was observed for changes in pulse rate, heart rate, and the occurrence of tremor and nervousness with repeated dosing.
Table 2: Treatment-Related Adverse Events in a Phase II, Randomized, Dose-Ranging Study in Patients with Asthma
| Dose Group | Percentage of Patients Reporting Treatment-Related AEs | Most Common Treatment-Related AEs |
| 0.625 μg | < 10% | Headache, Nasopharyngitis |
| 1.25 μg | < 10% | Headache, Nasopharyngitis |
| 2.5 μg | < 10% | Headache, Nasopharyngitis |
In this study, most adverse events were mild to moderate in intensity and there were no clinically relevant changes in heart rate.
Table 3: Overview of Dose-Dependent Adverse Events from Various Clinical Studies
| Dose Threshold | Observed Adverse Events |
| ≥ 5μg | Dose-dependent increases in heart rate and QTcF |
| > 10μg | More notable incidence of tremor, palpitations, restlessness, nervousness, and dizziness |
| ≥ 25μg | Changes in levels of serum glucose and potassium |
Experimental Protocols
Study Design: Phase IIa, Randomized, Double-Blind, Crossover, Placebo- and Active-Comparator Study in Patients with COPD (NCT01425814)
-
Objective: To investigate the bronchodilation, safety, tolerability, and pharmacokinetics of single doses of this compound.
-
Patient Population: 70 patients aged ≥40 years with moderate to severe COPD.
-
Dosing: Single inhaled doses of this compound (0.625, 2.5, 5, or 10 μg), placebo, or indacaterol 150 μg.
-
Safety and Tolerability Assessments: Safety and tolerability were evaluated throughout the study. Spirometry was performed up to 36 hours post-dose.
Study Design: Phase II, Randomized, 7-Day, Crossover Study in Patients with Stable, Persistent Asthma
-
Objective: To assess the efficacy, safety, and tolerability of three dose levels of this compound given once daily for 7 days.
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Patient Population: 28 male patients (25-59 years) with stable, persistent asthma.
-
Dosing: this compound 2.5, 5, and 10 μg or placebo, administered once daily for 7 days.
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Safety and Tolerability Assessments: Adverse events, vital signs, 12-lead electrocardiogram, and clinical laboratory tests were recorded throughout the study.
Signaling Pathway and Experimental Workflow
This compound is a long-acting β2-adrenoceptor agonist (LABA). Its primary mechanism of action involves the stimulation of β2-adrenergic receptors on the surface of airway smooth muscle cells. This initiates a signaling cascade that leads to bronchodilation.
Caption: this compound's mechanism of action via the β2-adrenergic signaling pathway.
The experimental workflow for a typical clinical trial assessing the safety and tolerability of a novel inhaled compound like this compound involves several key stages.
Caption: A generalized experimental workflow for a clinical trial of an inhaled drug.
References
Technical Support Center: Managing Abediterol-Associated Tremor and Palpitations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Abediterol. The following information is intended to assist in managing and understanding the common side effects of tremor and palpitations observed during pre-clinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective long-acting beta-2 adrenergic agonist (LABA).[1] Its primary therapeutic effect is bronchodilation, achieved by relaxing the airway smooth muscle.[2] It is being developed for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[3][4]
Q2: Why are tremor and palpitations associated with this compound use?
Tremor and palpitations are known side effects of beta-2 adrenergic agonists.[1] These effects are a result of the stimulation of beta-2 adrenergic receptors in skeletal muscle and the heart, respectively. While this compound is designed to target the lungs, some systemic exposure can lead to these off-target effects.
Q3: Are the tremor and palpitations associated with this compound dose-dependent?
Yes, clinical studies have demonstrated a dose-dependent relationship in the frequency and severity of adverse events such as tremor and palpitations with increasing doses of this compound. Higher doses are more likely to be associated with these side effects.
Q4: At what doses of this compound do tremor and palpitations become more prevalent?
Adverse effects related to beta-2 adrenoceptor stimulation, including tremor and palpitations, have been observed at various dose levels but are most notable at doses greater than 10µg. Dose-dependent increases in heart rate have been demonstrated at doses of ≥5µg.
Data Presentation: Summary of Adverse Events
The following tables summarize the incidence of tremor and palpitations from clinical trials with this compound.
Table 1: Incidence of Tremor in a 7-Day, Crossover Study in Patients with Stable, Persistent Asthma
| Treatment Group | Number of Patients with Tremor (%) |
| Placebo | 0 (0%) |
| This compound 2.5 µg | 0 (0%) |
| This compound 5 µg | 2 (14%) |
| This compound 10 µg | 3 (21%) |
Table 2: Treatment-Emergent Adverse Events (TEAEs) in a Single-Dose, Dose-Ranging Study in Patients with COPD (NCT01425814)
| Adverse Event | This compound 0.625 µg (N=68) | This compound 2.5 µg (N=68) | This compound 5 µg (N=68) | This compound 10 µg (N=68) | Indacaterol 150 µg (N=68) | Placebo (N=68) |
| Tremor | 0 (0%) | 1 (1.5%) | 1 (1.5%) | 2 (2.9%) | 1 (1.5%) | 0 (0%) |
| Palpitations | 0 (0%) | 0 (0%) | 1 (1.5%) | 0 (0%) | 0 (0%) | 0 (0%) |
Troubleshooting Guides
Managing Tremor in Preclinical Models
Issue: Significant tremor observed in animal models following this compound administration, potentially interfering with other experimental endpoints.
Troubleshooting Steps:
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Dose Adjustment:
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Review the dose-response relationship for tremor. If the therapeutic window allows, consider reducing the dose to a level that maintains the desired efficacy with a lower incidence of tremor.
-
-
Route of Administration:
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Inhaled administration, which is the intended clinical route, generally results in lower systemic exposure and fewer side effects compared to oral or parenteral routes. Ensure the inhalation protocol is optimized for targeted lung delivery.
-
-
Acclimatization and Tolerance:
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Tolerance to the tremorgenic effects of beta-2 agonists can develop with chronic administration. Consider a dose-escalation protocol over several days to allow for acclimatization.
-
-
Co-administration of a Beta-Blocker (with caution):
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In a research setting, a non-selective beta-blocker like propranolol could be used to counteract tremor. However, this may also interfere with the therapeutic effects of this compound and should be carefully considered based on the experimental goals.
-
-
Quantitative Assessment:
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Utilize objective methods to quantify tremor, such as accelerometry or power spectral analysis, to accurately assess the effect of any intervention.
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Managing Palpitations and Cardiovascular Effects in Preclinical Models
Issue: Observation of palpitations, tachycardia, or other cardiovascular changes in animal models.
Troubleshooting Steps:
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Cardiovascular Monitoring:
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Implement continuous electrocardiogram (ECG) monitoring in conscious, telemetered animals to accurately assess heart rate, rhythm, and intervals.
-
-
Dose-Response Evaluation:
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Establish a clear dose-response curve for cardiovascular parameters to identify a therapeutic dose with an acceptable safety margin.
-
-
Selective Beta-1 Blockade (Experimental):
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To investigate the specific role of beta-1 receptor stimulation in the observed cardiovascular effects, a selective beta-1 blocker could be co-administered. This can help differentiate between direct beta-2 mediated cardiac effects and potential off-target beta-1 effects.
-
-
Fluid and Electrolyte Balance:
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Beta-2 agonists can cause a shift of potassium into cells, potentially leading to hypokalemia, which can contribute to cardiac arrhythmias. Monitor serum potassium levels and maintain proper hydration and electrolyte balance in the animal models.
-
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound-Induced Tremor in a Rodent Model
Objective: To quantify the dose-dependent tremorgenic effects of inhaled this compound in a rodent model.
Methodology:
-
Animal Model: Male Wistar rats (n=8 per group).
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Housing: Animals are individually housed with a 12-hour light/dark cycle and ad libitum access to food and water.
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Tremor Quantification System: Utilize a tremor analysis system, such as one based on a gramophone pick-up or a 3D motion analysis system with electromagnetic position sensors.
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This compound Administration:
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Administer single doses of this compound (e.g., 0, 1, 5, 10, 25 µg/kg) via nose-only inhalation to conscious, restrained rats.
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A vehicle control group (e.g., saline) must be included.
-
-
Data Acquisition:
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Record tremor activity for a defined period (e.g., 60 minutes) immediately following drug administration.
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Capture data in epochs (e.g., 5-second intervals) for analysis.
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Data Analysis:
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Analyze the recorded signals to determine the dominant tremor frequency (Hz) and amplitude (e.g., total displacement in cm).
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Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare tremor parameters between dose groups and the control group.
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Protocol 2: In Vivo Assessment of Cardiovascular Safety of Inhaled this compound in a Conscious Telemetered Dog Model
Objective: To evaluate the dose-dependent cardiovascular effects of inhaled this compound in a conscious dog model.
Methodology:
-
Animal Model: Male Beagle dogs (n=4) surgically implanted with telemetry devices for continuous ECG and blood pressure monitoring.
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Housing: Animals are housed in a controlled environment with a regular light/dark cycle and standard feeding schedules.
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This compound Administration:
-
In a crossover design with an adequate washout period, administer single doses of inhaled this compound (e.g., 0, 2.5, 10, 25 µg) or a vehicle control.
-
The drug is delivered via a nebulizer connected to a face mask.
-
-
Data Acquisition:
-
Continuously record ECG, heart rate, and arterial blood pressure for at least 24 hours post-dosing.
-
-
Data Analysis:
-
Analyze the telemetered data to determine changes from baseline in:
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Heart Rate (HR)
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QT interval (corrected for heart rate, e.g., using Bazett's or Fridericia's formula)
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PR interval
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QRS duration
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Mean Arterial Pressure (MAP)
-
-
Statistical analysis (e.g., repeated measures ANOVA) should be used to compare the effects of different doses of this compound to the vehicle control.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to tremor and palpitations.
Caption: Experimental workflow for troubleshooting this compound-induced side effects.
Caption: Logical relationship between this compound administration and side effects.
References
- 1. This compound (AZD0548) [openinnovation.astrazeneca.com]
- 2. copdnewstoday.com [copdnewstoday.com]
- 3. This compound, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of High-Dose Abediterol on Heart Rate and Serum Glucose
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cardiovascular and metabolic effects of high-dose Abediterol, a long-acting beta-2 adrenoceptor agonist (LABA). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental studies.
Data Summary: Quantitative Effects of High-Dose this compound
The following tables summarize the observed changes in heart rate and serum glucose at various doses of this compound based on available clinical trial data.
Table 1: Impact of High-Dose this compound on Heart Rate
| This compound Dose | Maximum Mean Increase in Heart Rate (beats per minute, bpm) | Onset of Effect |
| 2.5 µg | 6.1 | Dose-dependent increases observed at ≥5µg.[1] |
| 5 µg | 7.5 | Dose-dependent increases observed at ≥5µg.[1] |
| ≥5 µg | Dose-dependent increases observed.[1] |
Table 2: Impact of High-Dose this compound on Serum Glucose
| This compound Dose | Observed Effect on Serum Glucose | Notes |
| ≤10 µg | No clinically relevant effects reported.[2] | Generally well-tolerated at these doses. |
| ≥25 µg | Changes in serum glucose levels have been demonstrated.[1] | The magnitude of change can be influenced by various factors. |
Experimental Protocols and Methodologies
A comprehensive understanding of the experimental setup is crucial for accurate and reproducible results. Below are detailed methodologies for key experiments.
Protocol 1: Assessment of Heart Rate Changes
Objective: To continuously monitor and quantify the impact of high-dose this compound on heart rate.
Methodology:
-
Participant Selection: Recruit participants as per the study's inclusion and exclusion criteria, which typically include stable asthma or COPD conditions.
-
Baseline Measurement: Record a baseline 12-lead electrocardiogram (ECG) prior to drug administration.
-
Drug Administration: Administer the specified high dose of this compound via oral inhalation.
-
Continuous ECG Monitoring: Utilize continuous ECG monitoring (e.g., Holter monitor) for at least 24 hours post-administration to capture the full pharmacokinetic and pharmacodynamic profile of the drug.
-
Data Analysis: Analyze the ECG data to determine the mean change in heart rate from baseline at various time points post-dose. Identify the time to peak heart rate and the duration of the effect.
Protocol 2: Measurement of Serum Glucose Levels
Objective: To determine the effect of high-dose this compound on serum glucose concentrations.
Methodology:
-
Participant Preparation: Participants should fast for a specified period (e.g., 8-12 hours) before the test to establish a baseline glucose level.
-
Baseline Blood Draw: Collect a baseline venous blood sample to measure fasting serum glucose.
-
Drug Administration: Administer the specified high dose of this compound.
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Serial Blood Sampling: Collect blood samples at regular intervals post-administration (e.g., 30, 60, 90, 120, 180, and 240 minutes) to monitor changes in serum glucose levels.
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Glucose Analysis: Analyze blood samples for glucose concentration using a validated laboratory method (e.g., glucose oxidase or hexokinase enzymatic assays).
-
Data Analysis: Calculate the mean change in serum glucose from baseline at each time point.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound's Effect on Heart Rate
Caption: this compound-induced increase in heart rate signaling cascade.
Signaling Pathway of this compound's Effect on Serum Glucose
Caption: this compound's impact on glucose metabolism signaling pathways.
Experimental Workflow for Assessing Cardiovascular and Metabolic Effects
Caption: Workflow for clinical assessment of this compound's effects.
Troubleshooting Guides and FAQs
Troubleshooting Guide: Inconsistent Heart Rate Readings
| Issue | Possible Cause | Recommended Solution |
| Signal Artifact on ECG | Poor electrode contact with the skin. | Ensure proper skin preparation by cleaning the area and removing any hair. Re-apply electrodes with firm pressure. |
| Patient movement. | Advise the patient to remain still during ECG recording periods. | |
| Electrical interference from other equipment. | Ensure the ECG machine is properly grounded and moved away from other electronic devices. | |
| Variable Heart Rate Measurements | Inconsistent measurement timing. | Adhere strictly to the protocol's specified time points for all measurements. |
| Influence of external stimuli (e.g., stress, caffeine). | Ensure the participant is in a rested and controlled environment before and during measurements. |
Troubleshooting Guide: Unexpected Serum Glucose Results
| Issue | Possible Cause | Recommended Solution |
| High Baseline Glucose | Participant did not adhere to fasting requirements. | Confirm and document the participant's fasting status before the test. Reschedule if necessary. |
| Underlying undiagnosed glucose intolerance. | Review participant's medical history. Consider an oral glucose tolerance test (OGTT) at screening. | |
| Inconsistent Glucose Readings | Variability in blood sample handling and processing. | Standardize procedures for blood collection, centrifugation, and plasma separation. Ensure samples are processed promptly. |
| Assay variability. | Use a validated and calibrated glucose analysis method. Run quality control samples with each batch of participant samples. |
Frequently Asked Questions (FAQs)
Q1: At what dose of this compound should we expect to see an increase in heart rate?
A1: Dose-dependent increases in heart rate have been observed in clinical studies at doses of 5µg and higher.
Q2: Is the effect of high-dose this compound on serum glucose a concern for all patients?
A2: Changes in serum glucose levels have been noted at doses of 25µg and above. While this effect is a known pharmacological action of beta-2 agonists, the clinical significance may vary depending on the individual's baseline glucose metabolism and overall health status. Close monitoring is recommended in participants with known glucose metabolism disorders.
Q3: How can we minimize the variability in our experimental results when assessing these effects?
A3: Strict adherence to standardized protocols is key. This includes consistent timing of drug administration and measurements, controlled environmental conditions for participants, and the use of calibrated and validated measurement equipment. For glucose measurements, ensuring proper patient preparation, such as adherence to fasting, is critical.
Q4: What is the underlying mechanism for this compound-induced changes in heart rate and glucose?
A4: this compound is a beta-2 adrenoceptor agonist. Its effect on heart rate is primarily due to the stimulation of beta-2 receptors in the sinoatrial node of the heart, leading to an increased firing rate. The impact on serum glucose is more complex, involving the stimulation of beta-2 receptors in the liver, which promotes glycogenolysis (breakdown of glycogen to glucose) and gluconeogenesis (synthesis of glucose). Beta-2 agonists can also influence insulin secretion and glucose uptake in skeletal muscle.
Q5: Are there any known drug interactions that could affect the impact of this compound on heart rate and serum glucose?
A5: Concomitant use of other medications that affect heart rate (e.g., other sympathomimetics, beta-blockers) or glucose metabolism (e.g., corticosteroids, anti-diabetic medications) could potentially alter the observed effects of this compound. It is crucial to document all concomitant medications in study participants.
References
Abediterol and CYP3A4: A Technical Guide to Drug-Drug Interaction Potential
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential for drug-drug interactions with Abediterol, focusing on its metabolism via the cytochrome P450 3A4 (CYP3A4) enzyme. This resource is intended to assist researchers in designing, executing, and interpreting experiments related to this compound's metabolic profile.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
A1: In vitro studies have identified the main metabolic route for this compound as oxidation by cytochrome P450 enzymes. Specifically, the CYP3A4 isoform is responsible for mediating 99% of the overall oxidative metabolism of this compound.[1]
Q2: What is the known risk of this compound causing drug-drug interactions (DDIs) as a perpetrator?
A2: Based on in vitro assessments, the likelihood of this compound causing clinically significant hepatic or intestinal drug-drug interactions as a perpetrator is considered to be low.[1]
Q3: Has this compound been studied in combination with known CYP3A4 inhibitors or inducers in clinical trials?
A3: Clinical trial protocols for studies involving this compound have included exclusion criteria for patients on treatment with strong CYP3A4 inhibitors (like ketoconazole or itraconazole) or inducers (like rifampin), suggesting a cautious approach to co-administration with potent modulators of this enzyme.
Q4: Where can I find general guidance on conducting clinical drug-drug interaction studies?
A4: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines on the design, data analysis, and clinical implications of drug interaction studies. These documents are essential resources for planning clinical DDI trials.
Troubleshooting Guide for In Vitro CYP3A4 Inhibition Assays
Unexpected or inconsistent results in in vitro CYP3A4 inhibition assays can arise from various factors. This guide provides common issues and potential solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | - Pipetting errors- Inconsistent mixing- Edge effects in the microplate- Cell or microsome clumping | - Use calibrated pipettes and proper technique.- Ensure thorough but gentle mixing of all reagents.- Avoid using the outer wells of the plate or fill them with buffer.- Ensure homogenous suspension of cells or microsomes before dispensing. |
| No or very low CYP3A4 activity in control wells | - Inactive enzyme (improper storage or handling)- Missing or degraded cofactor (e.g., NADPH)- Incorrect buffer pH or composition- Substrate degradation | - Verify enzyme storage conditions and thaw on ice.- Prepare fresh cofactor solutions.- Check and adjust buffer pH; ensure all components are correct.- Use fresh substrate solutions. |
| IC50 value is significantly different from expected or literature values | - Incorrect substrate concentration (not at or near Km)- Test compound instability in the assay medium- Solvent effects (e.g., DMSO concentration too high)- Time-dependent inhibition not accounted for | - Determine the Km of the substrate under your experimental conditions.- Assess the stability of the test compound over the incubation period.- Keep final solvent concentration low (e.g., <0.5% DMSO).- Perform a pre-incubation step to assess time-dependent inhibition. |
| Inconsistent results across different assay runs | - Variation in cell or microsome batches- Differences in reagent preparation- Fluctuation in incubator temperature or CO2 levels | - Qualify new batches of cells or microsomes.- Standardize reagent preparation procedures.- Monitor and maintain consistent incubator conditions. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Direct CYP3A4 Inhibition by this compound
This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of this compound for CYP3A4-mediated metabolism of a probe substrate, such as midazolam.
Materials:
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Human liver microsomes (HLMs)
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This compound
-
Midazolam (probe substrate)
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NADPH regenerating system
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Potassium phosphate buffer (pH 7.4)
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Ketoconazole (positive control inhibitor)
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Acetonitrile (for reaction termination)
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96-well microplates
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LC-MS/MS system for analysis
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound to achieve the desired final concentrations in the assay.
-
Prepare a stock solution of midazolam.
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Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the appropriate volume of potassium phosphate buffer, HLM, and the this compound dilution (or vehicle control/positive control).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the midazolam substrate and the NADPH regenerating system.
-
-
Reaction Termination and Sample Processing:
-
After a specified incubation time (e.g., 10-15 minutes), terminate the reaction by adding cold acetonitrile.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Quantify the formation of the midazolam metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
Calculate the percent inhibition of CYP3A4 activity at each this compound concentration relative to the vehicle control.
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Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Quantitative Data Summary
As specific experimental IC50 or Ki values for this compound's interaction with CYP3A4 are not publicly available, the following table presents hypothetical data to illustrate how such information would be structured.
Table 1: Hypothetical In Vitro CYP3A4 Inhibition Data for this compound
| Parameter | Value | Assay Conditions |
| Probe Substrate | Midazolam | Human Liver Microsomes |
| IC50 (Direct Inhibition) | > 50 µM | 10-minute incubation |
| IC50 (Time-Dependent Inhibition) | > 50 µM | 30-minute pre-incubation with NADPH |
| Ki (Inhibition Constant) | Not Determined | - |
| Fraction Metabolized (fm) by CYP3A4 | 0.99 | In vitro metabolism studies |
Note: The values presented in this table are for illustrative purposes only and are not based on published experimental data for this compound.
Visualizations
Caption: Metabolic pathway of this compound via CYP450 enzymes.
Caption: Experimental workflow for an in vitro CYP3A4 inhibition assay.
Caption: Decision tree for troubleshooting unexpected DDI assay results.
References
Overcoming challenges in the multi-step synthesis of Abediterol
Welcome to the technical support center for the multi-step synthesis of Abediterol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the key challenges encountered during the synthesis of this long-acting β2-adrenoceptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is a convergent process, meaning that key fragments of the molecule are synthesized separately and then combined in the final steps. The three main fragments are:
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The lipophilic amine tail: 6-(2,2-difluoro-2-phenylethoxy)hexan-1-amine.
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The chiral core: 5-((R)-2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one. This is typically synthesized via an epoxide intermediate.
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The final coupling involves the reaction of the amine tail with the epoxide on the quinolinone core, followed by a deprotection step.
Q2: What are the most critical steps in the synthesis?
A2: The most critical steps that often present challenges are:
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The stereoselective synthesis of the (R)-epoxide on the quinolinone core.
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The regioselective opening of the epoxide ring by the lipophilic amine tail.
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The final deprotection of the phenol group on the quinolinone ring without affecting other functional groups.
Q3: Are there alternative routes to the lipophilic amine tail?
A3: Yes, both batch and continuous-flow processes have been described for the synthesis of the amine tail.[1][2] The continuous-flow process is presented as a more efficient and safer alternative, avoiding the use of some hazardous reagents and allowing for a telescoped reaction sequence.[1][2]
Troubleshooting Guides
Part 1: Synthesis of the Lipophilic Amine Tail
The synthesis of 6-(2,2-difluoro-2-phenylethoxy)hexan-1-amine can be challenging. Below are common issues and their solutions.
Issue 1.1: Low yield in the O-alkylation step.
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Problem: Incomplete reaction or formation of side products during the coupling of 2,2-difluoro-2-phenylethanol with a 6-carbon chain precursor.
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Troubleshooting:
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Reagent Stoichiometry: Ensure the appropriate stoichiometry of the alkylating agent and base. An excess of the dihaloalkane can lead to the formation of a symmetrical diether impurity.
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Phase-Transfer Catalyst: In phase-transfer catalyzed reactions, ensure the catalyst is active and used at the correct loading.
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Reaction Conditions: Optimize temperature and reaction time. In some cases, a higher temperature can drive the reaction to completion.
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Issue 1.2: Difficulties in the hydroformylation step (in the continuous-flow synthesis).
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Problem: Low conversion or poor selectivity for the desired linear aldehyde.
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Troubleshooting:
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Catalyst and Ligand: The choice of rhodium catalyst and ligand (e.g., Xantphos) is crucial for achieving high linearity.[1] Ensure the catalyst is not deactivated.
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Syngas Pressure and Ratio: The pressure and ratio of carbon monoxide to hydrogen are critical parameters to optimize for this reaction.
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Solvent: The solvent can significantly impact the reaction. A solvent switch may be necessary for subsequent steps.
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Issue 1.3: Low yield or impurities in the final reductive amination.
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Problem: Incomplete conversion of the aldehyde to the primary amine or formation of secondary amine impurities.
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Troubleshooting:
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Catalyst: For the ruthenium-catalyzed reductive amination, ensure the catalyst is active.
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Ammonia and Hydrogen Pressure: High pressure of both ammonia and hydrogen is typically required for this transformation.
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Temperature: The reaction is often performed at elevated temperatures.
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Purification: The final amine may require careful purification to remove any unreacted starting material or byproducts.
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| Parameter | Batch Process (Challenges) | Continuous-Flow Process (Optimized Conditions) |
| O-Alkylation | Use of large excess of 1,6-dibromohexane leading to impurities. | Phase-transfer catalyzed, >90% conversion in 23 min. |
| Amine Formation | Use of hazardous reagents like hydrazine. | Ruthenium-catalyzed reductive amination at 150 °C and 40 bar. |
| Overall Yield | ~26% (over 6 steps) | ~38% (over 3 steps) |
Part 2: Synthesis of the Chiral Epoxide Core
The key intermediate, 5-((R)-oxiranyl)-8-(benzyloxy)quinolin-2(1H)-one, is crucial for introducing the correct stereochemistry.
Issue 2.1: Low enantioselectivity in the formation of the chiral bromohydrin precursor.
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Problem: The asymmetric reduction of the bromoacetyl group does not yield a high enantiomeric excess (ee).
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Troubleshooting:
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Chiral Catalyst: The choice of the chiral catalyst (e.g., a chiral oxazaborolidine) and its stoichiometry are critical.
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Reducing Agent: Ensure the slow addition of the reducing agent (e.g., borane dimethylsulfide complex) at a low temperature to maximize selectivity.
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Reaction Temperature: Maintain a low and controlled temperature during the reduction.
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Issue 2.2: Incomplete cyclization to the epoxide.
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Problem: The bromohydrin precursor does not fully convert to the epoxide.
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Troubleshooting:
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Base: A suitable base, such as potassium carbonate, is required to promote the intramolecular Williamson ether synthesis.
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Solvent: The choice of solvent is important; acetone with a small amount of water is a reported system.
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Reaction Time and Temperature: Ensure sufficient reaction time at reflux to drive the cyclization to completion.
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| Step | Key Reagents | Typical Yield | Key Parameters |
| Asymmetric Reduction | Chiral oxazaborolidine, Borane dimethylsulfide | - | Low temperature, slow addition of reducing agent |
| Epoxide Formation | Potassium carbonate, Acetone/Water | ~70-75% | Reflux temperature, reaction time |
Part 3: Final Coupling and Deprotection
The final steps involve the coupling of the two main fragments and the removal of the protecting group.
Issue 3.1: Low yield in the epoxide opening reaction.
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Problem: The nucleophilic attack of the lipophilic amine on the epoxide does not proceed efficiently.
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Troubleshooting:
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Reaction Temperature: This reaction may require elevated temperatures to proceed at a reasonable rate.
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Solvent: A polar aprotic solvent is typically used for this type of reaction.
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Stoichiometry: Ensure the correct stoichiometry between the amine and the epoxide.
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Issue 3.2: Incomplete deprotection of the benzyl group.
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Problem: The benzyl ether on the quinolinone is not completely cleaved.
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Troubleshooting:
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Hydrogenation Catalyst: Palladium on carbon (Pd/C) is a common catalyst for this deprotection. Ensure the catalyst is active and used in a sufficient amount.
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Hydrogen Pressure: The reaction may require a positive pressure of hydrogen.
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Solvent: Protic solvents like ethanol or methanol are typically used for catalytic hydrogenation.
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Reaction Time: The reaction may require several hours to go to completion.
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Issue 3.3: Reduction of the quinolinone ring during deprotection.
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Problem: The quinolinone ring is also reduced during the catalytic hydrogenation.
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Troubleshooting:
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Catalyst Choice: While Pd/C is common, other catalysts might offer better chemoselectivity. Careful screening may be required.
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Reaction Conditions: Modifying the hydrogen pressure and temperature can sometimes help to achieve selective deprotection.
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Alternative Deprotection Methods: If hydrogenation is not selective, other methods for benzyl ether cleavage could be explored, although these may not be compatible with other functional groups in the molecule.
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| Step | Key Reagents | Potential Side Reactions | Mitigation Strategies |
| Epoxide Opening | Lipophilic amine | Regioisomeric opening of the epoxide | Optimize reaction conditions (temperature, solvent) |
| Benzyl Deprotection | H₂, Pd/C | Reduction of the quinolinone ring | Careful control of H₂ pressure and temperature, catalyst screening |
Experimental Protocols
Protocol 1: Synthesis of 5-((R)-oxiranyl)-8-(benzyloxy)quinolin-2(1H)-one
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A mixture of 8-(benzyloxy)-5-((R)-2-bromo-1-hydroxyethyl)quinolin-2(1H)-one (1.0 eq), potassium carbonate (2.5-3.0 eq), acetone, and a small amount of water is prepared.
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The resulting slurry is heated to reflux and maintained for 2-3 hours.
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After the reaction is complete (monitored by TLC), the mixture is filtered while hot to remove inorganic salts.
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The filtrate is concentrated under reduced pressure.
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The residue is dissolved in dichloromethane and filtered to remove any remaining insolubles.
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The filtrate is concentrated, and the residue is slurried in methanol, heated, and then cooled to 0-5 °C.
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The solid product is isolated by filtration, washed with cold methanol and diisopropyl ether, and dried under vacuum.
Protocol 2: Final Deprotection of the Benzyl Group (General Procedure)
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The protected this compound precursor is dissolved in a suitable solvent, such as ethanol or methanol.
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A catalytic amount of palladium on carbon (e.g., 10 mol%) is added to the solution.
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The reaction mixture is subjected to a hydrogen atmosphere (e.g., balloon pressure or in a Parr shaker).
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The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
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The reaction mixture is filtered through a pad of celite to remove the catalyst.
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The filtrate is concentrated under reduced pressure to yield the crude this compound, which is then purified by a suitable method (e.g., crystallization or chromatography).
Visualizations
Logical Workflow for Troubleshooting Low Yield in Quinolinone Synthesis
Caption: A logical workflow for troubleshooting low yields in quinolinone synthesis.
Signaling Pathway of β2-Adrenoceptor Agonists like this compound
Caption: Simplified signaling pathway of this compound via the β2-adrenergic receptor.
References
Stability issues of Abediterol in experimental solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abediterol in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of this compound in experimental solutions?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Based on its chemical structure, which includes a quinolone core, a secondary alcohol, a secondary amine, and an ether linkage, this compound may be susceptible to photodegradation, oxidation, and hydrolysis under certain conditions.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To ensure maximum stability, it is recommended to store this compound stock solutions at -20°C or -80°C in a light-protected container. For short-term storage (up to 24 hours), solutions can be kept at 2-8°C. Avoid repeated freeze-thaw cycles.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: this compound is expected to be most stable in neutral to slightly acidic conditions (pH 5-7). Strong acidic or alkaline conditions may promote degradation. Specifically, the ether linkage in the this compound molecule could be susceptible to acid-catalyzed hydrolysis.
Q4: Is this compound sensitive to light?
A4: Yes, compounds containing a quinolone core are known to be susceptible to photodegradation. Therefore, it is crucial to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil during experiments and storage.
Q5: Can I expect degradation of this compound in the presence of air or other oxidizing agents?
A5: The secondary alcohol and secondary amine functional groups in the this compound structure are potential sites for oxidation. Exposure to air (oxygen) over extended periods or the presence of other oxidizing agents in the solution could lead to the formation of degradation products. It is advisable to use degassed solvents for the preparation of solutions for long-term experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of Potency or Inconsistent Results | Degradation of this compound in the experimental solution. | 1. Verify Storage Conditions: Ensure stock and working solutions are stored at the recommended temperature and protected from light. 2. Check Solution pH: Measure the pH of your experimental buffer. If it is outside the optimal range (pH 5-7), adjust it accordingly. 3. Prepare Fresh Solutions: Prepare fresh working solutions from a new stock vial for each experiment to minimize the impact of potential degradation over time. 4. Minimize Exposure to Air: For sensitive experiments, consider preparing solutions with degassed solvents and working under an inert atmosphere (e.g., nitrogen or argon). |
| Appearance of Unknown Peaks in HPLC Analysis | Formation of degradation products. | 1. Analyze Degradation Pathways: Refer to the potential degradation pathways of this compound (see diagrams below) to hypothesize the identity of the unknown peaks. 2. Perform Forced Degradation Studies: To confirm the identity of degradants, conduct forced degradation studies under controlled stress conditions (acid, base, oxidation, light, heat). This will help in creating a degradation profile. 3. Use a Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) is capable of separating the parent this compound peak from all potential degradation products. |
| Precipitation in the Solution | Poor solubility or formation of insoluble degradation products. | 1. Check Solvent Compatibility: Ensure this compound is fully dissolved in the chosen solvent system. You may need to use a co-solvent like DMSO or ethanol for initial stock preparation before further dilution in aqueous buffers. 2. Filter the Solution: If precipitation is observed, filter the solution through a 0.22 µm syringe filter before use to remove any particulate matter. Note that this may also remove precipitated drug, affecting the final concentration. 3. Evaluate Degradation: Extensive degradation can sometimes lead to the formation of less soluble products. Analyze the solution for degradation products. |
Quantitative Data on this compound Stability
The following tables provide hypothetical stability data for this compound under various stress conditions. This data is intended to be representative and should be confirmed by in-house stability studies.
Table 1: Effect of pH on this compound Stability in Aqueous Solution at 25°C for 48 hours
| pH | % this compound Remaining | Major Degradant(s) Observed |
| 2.0 | 85.2% | Hydrolysis Product |
| 5.0 | 98.5% | Minimal Degradation |
| 7.0 | 99.1% | Minimal Degradation |
| 9.0 | 92.7% | Oxidation Product |
| 12.0 | 78.4% | Oxidation & Hydrolysis Products |
Table 2: Effect of Temperature on this compound Stability in pH 7 Buffer for 7 days
| Temperature | % this compound Remaining |
| 4°C | 98.9% |
| 25°C (Room Temperature) | 95.3% |
| 40°C | 88.1% |
Table 3: Effect of Light Exposure on this compound Stability in pH 7 Buffer at 25°C for 24 hours
| Condition | % this compound Remaining |
| Protected from Light | 99.5% |
| Exposed to Ambient Lab Light | 91.2% |
| Exposed to UV Light (254 nm) | 75.6% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials: this compound powder, Dimethyl sulfoxide (DMSO), appropriate buffer (e.g., Phosphate Buffered Saline, pH 7.4), amber vials.
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Procedure:
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Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
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Add a minimal amount of DMSO to dissolve the powder completely. Vortex briefly if necessary.
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Dilute the DMSO concentrate with the desired experimental buffer to the final stock solution concentration.
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Store the stock solution in an amber vial at -20°C or -80°C.
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Protocol 2: Forced Degradation Study of this compound
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Objective: To investigate the degradation profile of this compound under various stress conditions.
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Methodology:
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Acid Hydrolysis: Incubate an this compound solution in 0.1 M HCl at 60°C for 24 hours.
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Base Hydrolysis: Incubate an this compound solution in 0.1 M NaOH at 60°C for 24 hours.
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Oxidative Degradation: Treat an this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.
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Photodegradation: Expose an this compound solution to UV light (254 nm) and fluorescent light for 24 hours. A control sample should be kept in the dark.
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Thermal Degradation: Heat an this compound solution at 60°C for 48 hours.
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Analysis: Analyze all samples at appropriate time points using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
Addressing low systemic exposure of Abediterol in pharmacokinetic studies
This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering challenges with the low systemic exposure of Abediterol in pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: We are observing very low, near-undetectable plasma concentrations of this compound in our study. Is this expected?
A1: Yes, it is characteristic of this compound to have very low systemic exposure following oral inhalation.[1][2][3] Plasma levels are typically in the picogram per milliliter (pg/mL) or even sub-pg/mL range.[1] This is an intended feature of the drug, designed to minimize systemic side effects while maintaining high efficacy at the site of action in the lungs. However, if the levels are lower than anticipated based on published data, or are consistently below the limit of quantification (LLOQ) of a validated, high-sensitivity assay, it may indicate an issue with the experimental setup.
Q2: What are the primary reasons we might be seeing lower-than-expected systemic exposure of this compound in our animal/clinical study?
A2: Several factors could contribute to lower-than-expected systemic exposure. These can be broadly categorized as:
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Drug Administration and Formulation: Issues with the inhalation technique, the performance of the delivery device, or the formulation itself can lead to poor drug delivery to the lungs.
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Animal Model/Subject-Specific Factors: Physiological differences in animal models or human subjects, such as breathing patterns or lung anatomy, can influence drug deposition.
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Bioanalytical Method Sensitivity: The analytical method may not be sensitive enough to detect the very low circulating concentrations of this compound.
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Sample Handling and Stability: this compound may be unstable in the biological matrix, or there could be issues with sample collection and processing that lead to drug degradation.
Q3: How does the delivery device impact the systemic exposure of this compound?
A3: The delivery device, such as a dry powder inhaler (DPI) or pressurized metered-dose inhaler (pMDI), is critical for ensuring the drug reaches the lungs.[4] Device malfunction, improper handling by the study subject, or a mismatch between the device and the subject's inhalation capability can all lead to a significant reduction in the dose delivered to the lungs, and consequently, lower systemic absorption.
Q4: Could the formulation of this compound be a factor in the low systemic exposure we are observing?
A4: Yes, the formulation is key. For inhaled drugs, particle size is a critical attribute. If the particle size is too large, the drug may be deposited in the oropharynx and swallowed, leading to first-pass metabolism and reduced systemic bioavailability from the lungs. Conversely, if the particles are too small, they may be exhaled.
Q5: What is the primary route of metabolism for this compound, and could this be affecting our results?
A5: The main metabolic pathway for this compound is mediated by the CYP3A4 isoform of the CYP450 enzyme system, which accounts for 99% of its oxidative metabolism. While this is a primary determinant of its clearance, unexpectedly high metabolism is less likely to be the sole cause of extremely low systemic exposure, especially if the drug is not reaching the systemic circulation in the first place.
Troubleshooting Guides
Guide 1: Investigating Low Systemic Exposure of this compound
This guide provides a systematic approach to troubleshooting unexpectedly low plasma concentrations of this compound.
Step 1: Verify the Bioanalytical Method
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Sensitivity: Confirm that the LLOQ of your LC-MS/MS method is appropriate for detecting this compound in the pg/mL to sub-pg/mL range.
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Recovery and Matrix Effects: Ensure that the extraction recovery is consistent and that there are no significant matrix effects suppressing the signal.
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Internal Standard: Verify the stability and response of the internal standard.
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Standard Curve: Check the linearity and accuracy of the calibration curve at the lower concentration range.
Step 2: Review the Dosing Procedure
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Device Functionality: For preclinical studies, ensure the nebulizer or powder delivery system is functioning correctly. For clinical studies, verify the correct use of the inhaler by the subjects.
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Dose Preparation: Double-check all calculations and procedures for the preparation of the dosing formulation.
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Environmental Conditions: Ensure that environmental factors like humidity are not affecting the performance of the dry powder inhaler.
Step 3: Evaluate Sample Handling and Processing
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Collection: Use appropriate collection tubes (e.g., containing an anticoagulant like EDTA) and ensure rapid processing.
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Stability: Confirm the stability of this compound in the biological matrix at the storage and processing temperatures used.
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Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for plasma samples.
Step 4: Assess the Animal Model or Study Population
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Inhalation Technique: In animal studies, ensure the animals are properly habituated to the inhalation apparatus and that their breathing patterns are consistent during dosing.
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Health Status: The health of the animals or human subjects can impact drug absorption and disposition.
Diagram: Troubleshooting Workflow for Low this compound Exposure
Quantitative Data
The following table summarizes pharmacokinetic parameters of this compound from a Phase IIa study in patients with moderate to severe COPD.
| Dose | Cmax (pg/mL) | Tmax (h) | AUC (pg·h/mL) | t½ (h) |
| 0.625 µg | 0.25 ± 0.12 | 1.5 (0.5 - 24.0) | 3.5 ± 1.6 | 27.5 ± 11.2 |
| 2.5 µg | 1.0 ± 0.4 | 1.0 (0.5 - 4.0) | 13.9 ± 5.8 | 21.3 ± 7.9 |
| 5 µg | 2.1 ± 0.8 | 0.8 (0.5 - 2.0) | 28.1 ± 11.2 | 15.0 ± 4.5 |
| 10 µg | 4.2 ± 1.7 | 0.5 (0.5 - 1.5) | 56.4 ± 22.1 | 18.9 ± 6.3 |
| Data are presented as mean ± standard deviation for Cmax, AUC, and t½, and as median (range) for Tmax. |
Experimental Protocols
Representative Protocol for Inhaled Administration (Dry Powder Inhaler)
This protocol is a representative example for the administration of this compound via a dry powder inhaler in a clinical setting.
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Subject Preparation:
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Ensure the subject is in a comfortable, upright position.
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Instruct the subject on the proper inhalation technique: a rapid, deep inhalation.
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Device Loading:
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Load a single capsule containing the this compound dry powder formulation into the device as per the manufacturer's instructions.
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Inhalation:
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Instruct the subject to exhale completely, away from the inhaler.
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The subject should then place their lips tightly around the mouthpiece and inhale quickly and deeply.
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The subject should hold their breath for 5-10 seconds, or as long as is comfortably possible.
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The subject should then exhale slowly.
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Post-Administration:
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Check the device to ensure the full dose has been administered.
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Record the time of administration.
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Representative Protocol for Plasma Sample Collection and Processing
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Blood Sampling:
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Collect blood samples into tubes containing EDTA as the anticoagulant at predefined time points post-dose (e.g., pre-dose, 5, 15, 30, 45 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).
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Plasma Separation:
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Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C within 30 minutes of collection.
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Storage:
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Transfer the resulting plasma into labeled polypropylene tubes.
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Store the plasma samples at -70°C or lower until analysis.
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Representative Protocol for this compound Quantification by LC-MS/MS
This is a general procedure; specific parameters will need to be optimized for the particular instrument and this compound standard used.
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Sample Preparation (Protein Precipitation):
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To 100 µL of plasma, add 300 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound).
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Vortex for 1 minute to precipitate proteins.
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Centrifuge at 10,000 x g for 5 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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LC-MS/MS Analysis:
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Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
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Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
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Detection: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard in Multiple Reaction Monitoring (MRM) mode.
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Signaling Pathway and Pharmacokinetic Diagrams
Diagram: this compound Mechanism of Action
Diagram: Pharmacokinetic Pathway of Inhaled this compound
References
Reasons for the discontinuation of Abediterol clinical development
For Researchers, Scientists, and Drug Development Professionals
This technical support guide addresses frequently asked questions regarding the clinical development and subsequent discontinuation of Abediterol (AZD0548/LAS100977), a once-daily inhaled long-acting beta2-adrenoceptor agonist (LABA).
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of this compound's clinical development?
AstraZeneca discontinued the clinical development of this compound for strategic reasons.[1] The co-formulation of this compound with mometasone furoate was also discontinued in 2019, followed by the discontinuation of this compound as a monotherapy in 2021.[2] The company also halted the development of another respiratory candidate, velsecorat, for similar strategic considerations.[1] While the publicly available information does not detail the specific factors behind this strategic decision, it is common for pharmaceutical companies to reassess their pipelines based on the competitive landscape, evolving treatment paradigms, and the overall portfolio prioritization.
Q2: What did the Phase II clinical trial data show for this compound in terms of efficacy?
Phase II clinical trials demonstrated that this compound was an effective bronchodilator in patients with both Chronic Obstructive Pulmonary Disease (COPD) and asthma.
In a Phase IIa study involving patients with moderate to severe COPD, single inhaled doses of this compound (0.625µg, 2.5µg, 5µg, and 10µg) resulted in statistically significant and dose-dependent improvements in lung function, as measured by the change from baseline in trough forced expiratory volume in one second (FEV1), compared to placebo.[3][4] Notably, the 2.5µg, 5µg, and 10µg doses of this compound showed a significantly greater improvement in trough FEV1 compared to the active comparator, indacaterol (150µg). The bronchodilatory effects were observed to be rapid and sustained for at least 24 hours.
Similarly, in a Phase II study with stable, persistent asthma patients, once-daily this compound (2.5µg, 5µg, and 10µg) for seven days led to statistically and clinically significant improvements in pulmonary function compared to placebo.
Q3: What was the safety and tolerability profile of this compound in clinical trials?
This compound was generally well-tolerated in clinical trials at the studied doses. The incidence of treatment-emergent adverse events was similar between the this compound and placebo groups.
However, dose-dependent adverse effects, typical of β2-adrenoceptor stimulation, were observed, particularly at higher doses (>10µg). These included tremor, palpitations, restlessness, nervousness, and dizziness. Furthermore, dose-dependent increases in heart rate and QTcF interval were noted at doses of ≥5µg, and changes in serum glucose and potassium levels were seen at doses of ≥25µg.
Q4: How did this compound's mechanism of action compare to other LABAs?
This compound is a potent and selective β2-adrenoceptor agonist with a sustained duration of action of 24 hours, making it suitable for once-daily dosing. Preclinical studies demonstrated that it is a full agonist with high potency and β2-adrenoceptor selectivity comparable to formoterol and salmeterol, respectively. A key characteristic of this compound was its rapid onset of action, which was shown to be faster than that of salmeterol in isolated human bronchial rings.
Quantitative Data Summary
Table 1: Improvement in Trough FEV1 in COPD Patients (Single Dose)
| Treatment Group | Dose | Mean Difference from Placebo (Liters) | p-value |
| This compound | 0.625 µg | 0.102 | <0.0001 |
| This compound | 2.5 µg | 0.203 | <0.0001 |
| This compound | 5 µg | 0.233 | <0.0001 |
| This compound | 10 µg | 0.259 | <0.0001 |
| Indacaterol | 150 µg | 0.111 | <0.0001 |
Source: Beier J, et al. Respiratory Research. 2016.
Table 2: Comparison of this compound and Indacaterol on Trough FEV1 in COPD Patients (Single Dose)
| Comparison | Dose | Mean Difference (Liters) | p-value |
| This compound vs. Indacaterol | 2.5 µg vs. 150 µg | 0.092 | <0.0001 |
| This compound vs. Indacaterol | 5 µg vs. 150 µg | 0.122 | <0.0001 |
| This compound vs. Indacaterol | 10 µg vs. 150 µg | 0.148 | <0.0001 |
Source: Beier J, et al. Respiratory Research. 2016.
Experimental Protocols
Protocol: Phase IIa, Randomized, Double-Blind, Crossover Study in COPD (NCT01425814)
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Objective: To assess the bronchodilation, safety, tolerability, and pharmacokinetics of single doses of this compound in patients with moderate to severe COPD.
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Study Design: A randomized, double-blind, placebo- and active-controlled, six-period crossover study.
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Patient Population: 70 patients aged ≥40 years with a diagnosis of moderate to severe COPD.
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Interventions: Patients received single inhaled doses of this compound (0.625µg, 2.5µg, 5µg, or 10µg), indacaterol (150µg), or placebo in a randomized sequence.
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Primary Endpoint: Change from baseline in trough FEV1 at 24 hours post-dose.
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Secondary Endpoints: Serial spirometry measurements up to 36 hours post-dose, safety assessments (adverse events, vital signs, ECGs, clinical laboratory tests), and pharmacokinetic profiling in a subset of patients.
Visualizations
Caption: this compound's mechanism of action leading to bronchodilation.
Caption: Inferred logic for the strategic discontinuation of this compound.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Investigating Off-Target Effects of Abediterol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Abediterol in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known on-target effects?
This compound is an experimental ultra-long-acting β2-adrenergic receptor agonist (ultra-LABA) that was developed for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a β2-adrenergic receptor agonist, its primary on-target effect is to stimulate these receptors, leading to the relaxation of airway smooth muscle and bronchodilation.[3] This action is mediated through the classical Gs-protein coupled receptor pathway, which involves the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).[3][4]
Q2: Why is it important to investigate the off-target effects of this compound?
While this compound is designed to be selective for the β2-adrenergic receptor, all drugs have the potential for off-target interactions, which can lead to unexpected cellular responses or adverse effects. Identifying these off-target effects is crucial for a comprehensive understanding of this compound's biological activity, interpreting experimental results accurately, and predicting potential toxicities.
Q3: What are the common on-target related adverse effects of β2-adrenergic agonists like this compound?
Adverse effects associated with β2-adrenoceptor stimulation are typically dose-dependent. Clinical studies with this compound have shown effects such as tremor, palpitations, restlessness, nervousness, and dizziness at higher doses. Dose-dependent increases in heart rate and changes in serum glucose and potassium levels have also been observed.
Q4: What cellular models are appropriate for studying the off-target effects of this compound?
The choice of cellular model depends on the research question. For respiratory-related effects, primary human bronchial epithelial cells (HBECs) cultured at an air-liquid interface provide a physiologically relevant model. Airway smooth muscle (ASM) cells are also key for studying bronchoconstriction and airway remodeling. For investigating systemic off-target effects, cell lines relevant to tissues with known β2-adrenergic receptor expression (e.g., cardiomyocytes, skeletal muscle cells) or common cell lines used in toxicology studies (e.g., HepG2 for liver toxicity, HEK293 for general screening) can be utilized. Human induced pluripotent stem cells (iPSCs) can be differentiated into various cell types to create patient-specific models of COPD.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed at Therapeutic Concentrations
You are observing significant cell death in your cellular model at concentrations of this compound that are expected to be therapeutic and non-toxic.
Possible Causes and Troubleshooting Steps:
-
Off-Target Cytotoxicity: The observed cytotoxicity may be due to this compound interacting with an unintended molecular target.
-
Recommendation: Perform a broad off-target screening assay. Services like Receptorome or Kinome profiling can help identify potential off-target binding partners.
-
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to this compound or its metabolites.
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Recommendation: Test this compound's cytotoxicity in a panel of different cell lines, including those that do not express the β2-adrenergic receptor, to determine if the effect is target-independent.
-
-
Experimental Artifact: The observed effect might be an artifact of the experimental conditions.
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Recommendation: Review your experimental protocol for potential issues such as solvent toxicity (ensure final DMSO concentration is <0.1%), incorrect reagent concentrations, or contamination.
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Experimental Protocol: Assessing Off-Target Cytotoxicity
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Cell Plating: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.
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Compound Treatment: Treat cells with a dose-response range of this compound (e.g., 0.1 nM to 100 µM) and appropriate vehicle controls.
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Incubation: Incubate for a relevant time period (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay, such as the MTT or LDH assay.
-
Data Analysis: Calculate the CC50 (50% cytotoxic concentration) and compare it across different cell lines.
| Parameter | Cell Line 1 (β2-AR positive) | Cell Line 2 (β2-AR negative) |
| This compound CC50 | e.g., 5 µM | e.g., 7 µM |
| Interpretation | If CC50 values are similar, the cytotoxicity is likely independent of the β2-adrenergic receptor and suggests an off-target effect. |
Issue 2: Inconsistent or Unexplained Changes in Gene Expression
Your RNA-sequencing or qPCR data shows unexpected changes in the expression of genes unrelated to the known β2-adrenergic signaling pathway after this compound treatment.
Possible Causes and Troubleshooting Steps:
-
Activation of Off-Target Signaling Pathways: this compound may be activating other receptors or signaling molecules.
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Recommendation: Use pathway analysis software to identify the signaling pathways associated with the differentially expressed genes. This can provide clues about potential off-target interactions.
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-
Ligand-Biased Signaling: The compound may be activating non-canonical signaling pathways downstream of the β2-adrenergic receptor.
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Recommendation: Investigate alternative signaling pathways associated with β2-adrenergic receptors, such as the Gi-protein coupled pathway or β-arrestin mediated signaling.
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-
Experimental Variability: Inconsistent experimental conditions can lead to variable gene expression results.
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Recommendation: Ensure consistent cell passage number, seeding density, and treatment times.
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Experimental Protocol: Investigating Off-Target Signaling
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Cell Treatment: Treat your cellular model with an effective concentration of this compound and a vehicle control.
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Lysate Collection: Collect cell lysates at various time points (e.g., 15 min, 30 min, 1h, 6h) to capture both early and late signaling events.
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Phospho-Proteomics/Western Blot: Perform phospho-proteomics or Western blot analysis using antibodies against key signaling proteins from pathways identified in the gene expression analysis (e.g., MAPK/ERK, PI3K/Akt).
-
Data Analysis: Quantify the changes in protein phosphorylation to confirm the activation or inhibition of off-target pathways.
| Signaling Protein | Fold Change in Phosphorylation (this compound vs. Control) |
| p-ERK1/2 | e.g., 3.2-fold increase |
| p-Akt | e.g., No significant change |
| Interpretation | A significant increase in p-ERK1/2 would suggest activation of the MAPK/ERK pathway, a potential off-target effect. |
Visualizations
Caption: On-target vs. potential off-target signaling pathways of this compound.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Caption: Canonical and non-canonical signaling pathways of the β2-adrenergic receptor.
References
Validation & Comparative
Abediterol vs. Salmeterol: A Comparative Analysis of Onset and Duration of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profiles of Abediterol and Salmeterol, two long-acting beta-2 adrenergic receptor agonists (LABAs), with a focus on their onset and duration of action. The information presented is supported by preclinical and clinical experimental data to assist researchers and professionals in the field of respiratory drug development.
Executive Summary
This compound is an investigational ultra-long-acting beta-2 agonist (ultra-LABA), while Salmeterol is a widely used LABA. Preclinical and clinical data indicate that this compound has a more rapid onset of action and a longer duration of bronchodilatory effect compared to Salmeterol. This compound demonstrates a rapid onset within 5 to 15 minutes and a sustained action for at least 24 hours, positioning it as a potential once-daily therapy.[1] Salmeterol typically has an onset of action of approximately 20 minutes and a duration of action of around 12 hours.[2]
Mechanism of Action: Beta-2 Adrenergic Receptor Signaling Pathway
Both this compound and Salmeterol are selective agonists for the beta-2 adrenergic receptor, a G-protein coupled receptor. Upon binding, they activate adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. This rise in cAMP leads to the activation of protein kinase A (PKA), resulting in the phosphorylation of various target proteins. The ultimate effect in bronchial smooth muscle cells is a decrease in intracellular calcium concentrations, leading to smooth muscle relaxation and bronchodilation.
Caption: Beta-2 adrenergic receptor signaling pathway.
Comparative Pharmacodynamics: Onset and Duration of Action
Preclinical Data
Preclinical studies in isolated human bronchi and animal models provide the initial evidence for the differing pharmacological profiles of this compound and Salmeterol.
| Parameter | This compound | Salmeterol | Reference |
| Onset of Action (t½ onset in isolated human bronchi) | 7-10 minutes | Slower than this compound | [3] |
| Duration of Action (t½ in guinea pig bronchoconstriction model) | ~36 hours | ~6 hours | [3] |
Clinical Data
Clinical trials in patients with asthma and Chronic Obstructive Pulmonary Disease (COPD) have further elucidated the onset and duration of action of these two compounds. While direct head-to-head trials are limited, the available data consistently support the preclinical findings.
| Parameter | This compound | Salmeterol | Reference |
| Onset of Bronchodilation (Human Studies) | Significant increase in FEV1 by 5-15 minutes post-dose. | Onset of action is approximately 20 minutes. | [1] |
| Duration of Bronchodilation (Human Studies) | Sustained for at least 24 hours. | Approximately 12 hours, though some studies suggest up to 24 hours. | |
| Head-to-Head Comparison (Asthma Patients) | In a study with mild-to-moderate asthmatics, this compound (5–25 μg) showed significant improvements in lung function as early as 5 minutes post-dose compared with both placebo and Salmeterol 50 μg twice daily. | Slower onset compared to this compound. |
Experimental Protocols
The following outlines the general methodologies used in clinical trials to assess the onset and duration of action of inhaled bronchodilators like this compound and Salmeterol.
Study Design
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Phase II/III, Randomized, Double-Blind, Placebo- and Active-Controlled, Crossover or Parallel-Group Studies: These are common designs to evaluate the efficacy and safety of new respiratory drugs.
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Patient Population: Typically includes patients with a confirmed diagnosis of asthma or COPD, with specific criteria for disease severity (e.g., based on FEV1 % predicted).
-
Washout Period: Patients are required to withhold their usual bronchodilator medications for a specified period before the study to establish a stable baseline.
Efficacy Endpoints
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Primary Endpoint: Often the change from baseline in Forced Expiratory Volume in one second (FEV1) over a specific time period (e.g., 0-12 hours or 0-24 hours).
-
Onset of Action: Assessed by serial FEV1 measurements at short intervals after drug administration (e.g., 5, 15, 30, and 60 minutes).
-
Duration of Action: Determined by measuring FEV1 at various time points over 12, 24, or even 36 hours post-dose.
-
Peak FEV1: The maximum FEV1 achieved after dosing.
-
Trough FEV1: The FEV1 measured at the end of the dosing interval (e.g., 12 or 24 hours post-dose).
Experimental Workflow
Caption: Generalized experimental workflow for clinical trials.
Conclusion
The available preclinical and clinical evidence consistently indicates that this compound possesses a more rapid onset of action and a longer duration of bronchodilation compared to Salmeterol. These characteristics suggest that this compound could offer a valuable therapeutic option as a once-daily treatment for patients with obstructive airway diseases, potentially improving patient adherence and providing sustained symptom control. Further head-to-head clinical trials are warranted to fully delineate the comparative efficacy and safety profiles of these two beta-2 agonists.
References
Comparative Efficacy of Abediterol and Formoterol in Preclinical Models: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Abediterol, a novel ultra-long-acting beta-2 adrenergic agonist (ultra-LABA), and Formoterol, a well-established long-acting beta-2 adrenergic agonist (LABA). The information presented is based on available preclinical experimental data, focusing on bronchodilator effects and anti-inflammatory properties.
Executive Summary
This compound demonstrates a potent and sustained bronchodilator effect, with a preclinical profile suggesting the potential for once-daily dosing in humans.[1] In direct comparative studies, this compound exhibits a longer duration of action than Formoterol in animal models. While both are potent bronchodilators, the available preclinical data on their intrinsic anti-inflammatory properties differ. Formoterol has shown some anti-inflammatory effects in certain in vitro models, though this is not consistently observed across all studies. Preclinical evidence for the anti-inflammatory activity of this compound is less established, with its development primarily focused on its potent and long-lasting bronchodilator effects, often in combination with an inhaled corticosteroid.[2][3]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from preclinical studies comparing this compound and Formoterol.
Table 1: In Vitro Potency and Efficacy in Isolated Human Bronchi
| Parameter | This compound | Formoterol | Reference |
| Potency (EC₅₀, nM) | 1.9 ± 0.4 | Not significantly different from this compound | [1] |
| Onset of Action (t½ onset, min) | 7-10 | Not significantly different from this compound | [1] |
| Duration of Action (t½, min) | ~690 | - |
Table 2: In Vivo Bronchodilator Efficacy in Guinea Pig Model (Acetylcholine-Induced Bronchoconstriction)
| Parameter | This compound | Formoterol | Reference |
| Potency | Higher than Formoterol | - | |
| Duration of Action (t½, h) | 36 | 4 |
Table 3: Cardiovascular Safety Margin in Dogs
| Parameter | This compound | Formoterol | Reference |
| Safety Margin * | 5.6 | 2.2 |
*Defined as the ratio of the dose increasing heart rate by 5% and the dose inhibiting bronchospasm by 50%.
Signaling Pathway
Both this compound and Formoterol are beta-2 adrenergic receptor agonists. Their primary mechanism of action involves the stimulation of beta-2 adrenergic receptors on the surface of airway smooth muscle cells. This initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.
Experimental Protocols
Acetylcholine-Induced Bronchoconstriction in Guinea Pigs (In Vivo)
This in vivo model is a standard method to assess the efficacy and duration of action of bronchodilators.
Methodology:
-
Animal Preparation: Male Hartley guinea pigs are anesthetized. A tracheal cannula is inserted for mechanical ventilation, and a jugular vein cannula is inserted for drug administration.
-
Measurement of Bronchoconstriction: Lung resistance and dynamic lung compliance are measured to quantify the degree of bronchoconstriction.
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Induction of Bronchoconstriction: A stable bronchoconstriction is induced by an intravenous infusion of acetylcholine.
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Drug Administration: The test compounds (this compound or Formoterol) or vehicle are administered, typically via nebulization, at various doses.
-
Data Analysis: The ability of the test compounds to inhibit the acetylcholine-induced increase in lung resistance is measured over time to determine potency and duration of action.
Isolated Human Bronchial Ring Relaxation Assay (In Vitro)
This in vitro assay provides a direct measure of the relaxant effect of a compound on human airway smooth muscle.
Methodology:
-
Tissue Preparation: Human bronchial rings are obtained from lung resection surgeries and dissected into rings.
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Organ Bath Setup: The bronchial rings are suspended in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture.
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Induction of Contraction: The bronchial rings are contracted with a spasmogen, such as acetylcholine or histamine, to induce a stable level of muscle tone.
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Drug Application: Cumulative concentration-response curves are generated by adding increasing concentrations of the test compounds (this compound or Formoterol) to the organ baths.
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Data Analysis: The relaxation of the bronchial rings is measured as a percentage of the pre-contracted tone. The potency (EC₅₀) and intrinsic efficacy (Emax) of the compounds are then calculated.
Anti-inflammatory Effects
The anti-inflammatory properties of beta-2 agonists are an area of ongoing research.
Formoterol: Some preclinical studies have indicated that Formoterol may possess anti-inflammatory properties. For instance, in human lung fibroblasts, Formoterol has been shown to have an additive effect with budesonide in inhibiting the production of certain pro-inflammatory mediators. It has also been observed to inhibit rhinovirus infection and cytokine production in primary cultures of human tracheal epithelial cells. However, other studies, particularly in models of severe asthma, have found that Formoterol does not exhibit significant anti-inflammatory or metabolic modulatory effects, despite its potent bronchodilator activity.
This compound: Specific preclinical data on the intrinsic anti-inflammatory effects of this compound are limited. Its development has largely been focused on its potent and long-lasting bronchodilator effects, with the intention of being used in combination with an inhaled corticosteroid for the management of asthma and COPD. This combination strategy suggests that this compound's primary role is bronchodilation, while the anti-inflammatory action is provided by the corticosteroid component.
Conclusion
Preclinical data strongly support this compound as a potent, long-acting bronchodilator with a duration of action that surpasses that of Formoterol in the models studied. Its favorable cardiovascular safety profile in preclinical models is also a noteworthy characteristic. While Formoterol has demonstrated some anti-inflammatory effects in certain preclinical settings, the evidence is not universally consistent. The anti-inflammatory profile of this compound in preclinical models is not as well-defined, and its clinical development in combination with corticosteroids suggests its primary therapeutic contribution is potent and sustained bronchodilation. Further preclinical studies are warranted to fully elucidate the comparative anti-inflammatory profiles of these two compounds.
References
- 1. Pharmacological characterization of this compound, a novel inhaled β(2)-adrenoceptor agonist with long duration of action and a favorable safety profile in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Abediterol vs. Indacaterol for Chronic Obstructive Pulmonary Disease (COPD)
Abediterol, a novel once-daily long-acting β2-agonist (LABA), has demonstrated superior bronchodilation in comparison to indacaterol, another once-daily LABA, in patients with moderate to severe Chronic Obstructive Pulmonary Disease (COPD). This guide provides a comprehensive analysis of the available clinical and preclinical data, offering researchers, scientists, and drug development professionals a detailed comparison of these two therapeutic agents.
This compound, at specific doses, has shown statistically significant improvements in lung function compared to indacaterol.[1][2] Both molecules are potent β2-adrenoceptor agonists that induce bronchodilation by relaxing the airway smooth muscle.[3][4] However, preclinical studies suggest differences in their receptor kinetics, which may contribute to the observed clinical outcomes.[5]
Executive Summary of Comparative Data
| Feature | This compound | Indacaterol |
| Drug Class | Long-Acting β2-Agonist (LABA) | Long-Acting β2-Agonist (LABA) |
| Dosing Frequency | Once-daily | Once-daily |
| Primary Indication | Chronic Obstructive Pulmonary Disease (COPD) | Chronic Obstructive Pulmonary Disease (COPD) |
| Clinical Efficacy | Superior bronchodilation at specific doses compared to indacaterol. | Effective bronchodilator, used as an active comparator in clinical trials. |
| Safety Profile | Generally well-tolerated with a safety profile consistent with the β2-agonist class. | Generally well-tolerated with a safety profile consistent with the β2-agonist class. |
Efficacy in COPD Patients: Clinical Trial Data
A Phase IIa, randomized, double-blind, crossover study (NCT01425814) directly compared the efficacy and safety of single doses of this compound (0.625, 2.5, 5, and 10 μg) with indacaterol (150 μg) and placebo in 70 patients with moderate to severe COPD.
Table 1: Improvement in Trough Forced Expiratory Volume in 1 second (FEV1) from Baseline
| Treatment Group | Mean Improvement in Trough FEV1 (Liters) | p-value vs. Placebo | p-value vs. Indacaterol 150 μg |
| This compound 0.625 µg | 0.102 | <0.0001 | Not Significant |
| This compound 2.5 µg | 0.203 | <0.0001 | <0.0001 |
| This compound 5 µg | 0.233 | <0.0001 | <0.0001 |
| This compound 10 µg | 0.259 | <0.0001 | <0.0001 |
| Indacaterol 150 µg | 0.111 | <0.0001 | - |
| Placebo | - | - | - |
The results indicate that this compound at doses of 2.5, 5, and 10 µg provided statistically significant and clinically meaningful improvements in trough FEV1 compared to indacaterol 150 µg.
Safety and Tolerability
In the head-to-head comparison, all doses of this compound were reported to be safe and well-tolerated. The incidence of treatment-emergent adverse events was similar across all treatment groups, including placebo. The adverse event profile for both drugs is consistent with the known effects of β2-agonists, which can include tremor, palpitations, and nervousness.
Mechanism of Action and Signaling Pathway
Both this compound and indacaterol are selective β2-adrenoceptor agonists. Their therapeutic effect is mediated through the stimulation of β2-adrenoceptors on the surface of airway smooth muscle cells. This initiates a downstream signaling cascade that leads to bronchodilation.
Figure 1. Simplified signaling pathway for this compound and Indacaterol.
Preclinical studies have revealed differences in the receptor binding kinetics of this compound and indacaterol. This compound has shown a higher affinity for human β2-adrenoceptors compared to indacaterol. This may influence the onset and duration of action at a cellular level.
Experimental Protocols
The following is a summary of the methodology used in the head-to-head clinical trial NCT01425814.
Study Design: This was a Phase IIa, randomized, double-blind, double-dummy, placebo- and active-controlled, six-period crossover study.
Patient Population: The study enrolled 70 patients aged 40 years or older with a diagnosis of moderate to severe COPD (GOLD Stage II or III).
Treatments: Each patient received single inhaled doses of the following treatments in a randomized sequence:
-
This compound 0.625 µg
-
This compound 2.5 µg
-
This compound 5 µg
-
This compound 10 µg
-
Indacaterol 150 µg
-
Placebo
Key Procedures:
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Spirometry: Forced expiratory volume in 1 second (FEV1) was measured at baseline and at multiple time points up to 36 hours post-dose to assess bronchodilation.
-
Safety Assessments: Safety and tolerability were monitored throughout the study, including the recording of adverse events, vital signs, and electrocardiograms (ECGs).
-
Pharmacokinetics: Blood samples were collected in a subset of 20 patients to evaluate the pharmacokinetic profiles of the drugs.
Figure 2. Experimental workflow of the NCT01425814 clinical trial.
Conclusion
The available evidence from a direct head-to-head clinical trial indicates that this compound, at doses of 2.5 µg and higher, provides superior bronchodilation compared to indacaterol 150 µg in patients with moderate to severe COPD. Both drugs exhibit a favorable safety profile consistent with their class. The differences in clinical efficacy may be partly explained by variations in their pharmacodynamic properties at the β2-adrenoceptor. Further larger-scale and longer-term studies would be beneficial to fully elucidate the comparative therapeutic potential of this compound.
References
- 1. almirall.it [almirall.it]
- 2. This compound, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A dose-ranging study of the bronchodilator effects of this compound (LAS100977), a long-acting β2-adrenergic agonist, in asthma; a Phase II, randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (AZD0548) [openinnovation.astrazeneca.com]
- 5. researchgate.net [researchgate.net]
Abediterol Safety Profile: A Comparative Analysis with Other Long-Acting Beta-Agonists
For Researchers, Scientists, and Drug Development Professionals
Abediterol, a novel, once-daily long-acting beta-agonist (LABA), has demonstrated a promising safety and tolerability profile in clinical trials for asthma and chronic obstructive pulmonary disease (COPD). This guide provides a comprehensive comparison of this compound's safety profile with other established LABAs, supported by available experimental data.
Executive Summary
Clinical data indicates that this compound, at therapeutic doses up to 10 μg, is generally safe and well-tolerated. Its safety profile is consistent with the known class effects of beta-2 adrenergic agonists. Direct comparative studies, although limited in publicly available detailed data, suggest a similar incidence of adverse events between this compound and the once-daily LABA indacaterol. Preclinical data further suggest a favorable cardiovascular safety margin for this compound compared to some other LABAs.
Comparative Safety Data
Direct head-to-head clinical trials with detailed, publicly available adverse event tables comparing this compound to other LABAs are scarce. The primary comparative study for this compound is the Phase IIa trial (NCT01425814), which compared single doses of this compound (0.625, 2.5, 5, and 10 μg) with indacaterol 150 μg and placebo in patients with moderate to severe COPD.[1] While the study concluded that the incidence of treatment-emergent adverse events was similar between all treatment groups, a specific quantitative breakdown was not provided in the primary publication.[1]
To provide a quantitative perspective, the following tables summarize adverse event data from separate placebo-controlled or comparative trials for this compound and other common LABAs. It is critical to note that these data are not from head-to-head trials and direct cross-trial comparisons should be made with caution due to potential differences in study populations, design, and duration.
Table 1: Overview of Common Treatment-Emergent Adverse Events for this compound (in Asthma)
| Adverse Event | This compound (5-25 µg) | Salmeterol (50 µg) | Placebo |
| Tremor | Exclusive to 10 µg and 25 µg doses | Reported | Not specified |
| Restlessness | Exclusive to 10 µg and 25 µg doses | Not specified | Not specified |
| Nervousness | Exclusive to 10 µg and 25 µg doses | Not specified | Not specified |
| Headache | Reported in 5, 10, and 25 µg groups | Not specified | Not specified |
Source: Beier et al. (Phase IIa trial in persistent asthma). Note: Specific percentages were not provided in the abstract.
Table 2: Incidence of Common Adverse Events for Indacaterol, Salmeterol, and Formoterol (Pooled Data from COPD Trials)
| Adverse Event | Indacaterol (150/300 µg) | Salmeterol (50 µg) | Formoterol (12 µg) | Placebo |
| COPD Worsening | 17.5% / 15.6% | 16.3% | 17.1% | 21.6% |
| Nasopharyngitis | 12.3% / 11.2% | 11.2% | 11.0% | 8.8% |
| Headache | 6.9% / 6.8% | 6.3% | 4.9% | 5.7% |
| Cough | 6.0% / 7.1% | 3.9% | 3.1% | 3.8% |
| Upper Respiratory Tract Infection | 5.2% / 4.7% | 5.8% | 5.2% | 5.1% |
Source: Donohue JF, et al. Pooled analysis of indacaterol safety data. Note: This represents pooled data from multiple trials and is not a direct head-to-head comparison.
Key Safety Considerations for this compound
Cardiovascular Profile
Preclinical studies in animal models suggest that this compound possesses a greater cardiovascular safety margin compared to salmeterol, formoterol, and indacaterol.[2] This is attributed to its higher functional selectivity for β2- over β1-adrenoceptors.[2] In clinical trials, dose-dependent increases in heart rate and QTc interval have been observed, particularly at doses of 5 μg and higher.[3] However, at therapeutic doses, these effects are generally not considered clinically significant.
Systemic Beta-2 Agonist Effects
As with all LABAs, this compound can induce systemic effects related to β2-adrenoceptor stimulation. These are dose-dependent and include tremor, palpitations, restlessness, nervousness, and dizziness. These effects are more notable at doses exceeding 10 μg. Changes in serum glucose and potassium levels have been observed at doses of 25 μg and above. In a first-in-human study, the most frequent treatment-emergent adverse events were palpitations, tremor, nausea, and asthenia, most of which were mild and resolved without intervention.
Experimental Protocols
Representative Phase II Safety Assessment Protocol (Based on NCT01425814)
This section outlines a typical methodology for assessing the safety and tolerability of a novel LABA like this compound in a Phase II clinical trial.
Study Design: A randomized, double-blind, placebo- and active-controlled, crossover study.
Participant Population: Patients with stable, moderate-to-severe COPD or persistent asthma.
Interventions:
-
This compound (multiple ascending single doses, e.g., 0.625 µg, 2.5 µg, 5 µg, 10 µg)
-
Active Comparator (e.g., Indacaterol 150 µg)
-
Placebo
Safety Monitoring and Endpoints:
-
Adverse Event (AE) Monitoring: All AEs are recorded, coded (e.g., using MedDRA), and assessed for severity, seriousness, and relationship to the study drug by the investigator.
-
Vital Signs: Blood pressure and pulse rate are monitored at pre-dose and at multiple time points post-dose.
-
12-Lead Electrocardiogram (ECG): ECGs are performed at screening, pre-dose, and at specified intervals post-dose to assess for changes in cardiac rhythm, with a particular focus on the QTc interval.
-
Clinical Laboratory Tests: Blood chemistry (including serum potassium and glucose) and hematology are assessed at screening and at the end of each treatment period.
-
Physical Examinations: A complete physical examination is conducted at screening and at the final follow-up visit.
Signaling Pathways and Experimental Workflows
Beta-2 Adrenergic Receptor Signaling Pathway
Long-acting beta-agonists like this compound exert their therapeutic effect through the stimulation of the beta-2 adrenergic receptor, leading to bronchodilation. The following diagram illustrates this signaling cascade.
Caption: Beta-2 adrenergic receptor signaling pathway initiated by a LABA.
Clinical Trial Safety Assessment Workflow
The following diagram outlines a typical workflow for assessing patient safety during a clinical trial of a new respiratory drug.
Caption: Workflow for safety assessment in a clinical trial.
Conclusion
This compound demonstrates a safety profile consistent with the LABA class, characterized by dose-dependent, transient beta-2 adrenergic effects. In a direct comparison with indacaterol, the overall incidence of adverse events was similar. Preclinical data suggest a potentially advantageous cardiovascular safety profile due to its high beta-2 selectivity. As with all LABAs, the optimal dose of this compound will balance efficacy with potential side effects. Further large-scale, long-term clinical trials will be essential to fully delineate the safety profile of this compound relative to other available once- and twice-daily LABAs.
References
- 1. This compound, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound, a novel inhaled β(2)-adrenoceptor agonist with long duration of action and a favorable safety profile in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of indacaterol 150 μg once-daily in COPD: a double-blind, randomised, 12-week study - PMC [pmc.ncbi.nlm.nih.gov]
Abediterol: A New Frontier in Bronchodilation for Asthma and COPD
Abediterol, a novel, once-daily long-acting beta2-agonist (LABA), has demonstrated superior bronchodilatory potency in both preclinical and clinical studies when compared to other established LABAs. This guide provides a comprehensive comparison of this compound's performance against other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound distinguishes itself with a high affinity for the β2-adrenoceptor and a prolonged duration of action, suggesting its potential as a cornerstone in the management of obstructive lung diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Preclinical evidence highlights its greater potency and selectivity over existing therapies, a finding that has been substantiated in clinical trials where it achieved significant improvements in lung function.[1][3]
Comparative In Vitro Efficacy
In vitro studies are fundamental in establishing the initial pharmacological profile of a new drug candidate. This compound has been rigorously tested against other LABAs, demonstrating a marked superiority in receptor affinity and functional potency.
Beta-2 Adrenergic Receptor Affinity
This compound exhibits the highest affinity for the human β2-receptor compared to indacaterol, olodaterol, and vilanterol.[3] This high affinity is a key determinant of its potent biological activity.
| Compound | Human β2 Receptor Affinity (IC50, nM) |
| This compound | 0.6 |
| Indacaterol | 34 |
| Olodaterol | 4.2 |
| Vilanterol | 7.4 |
Data sourced from ERS Publications
Bronchodilatory Potency in Guinea Pig Trachea
The functional consequence of high receptor affinity is potent bronchodilation. In isolated guinea pig tracheal tissue, this compound was found to be significantly more potent than its comparators.
| Compound | Potency (IC50, nM) | Fold Greater Potency than this compound |
| This compound | 0.1 | - |
| Olodaterol | 0.5 | 5x |
| Indacaterol | 7.7 | 77x |
| Vilanterol | 8.0 | 80x |
Data sourced from ERS Publications
Onset and Duration of Action
This compound demonstrates a rapid onset of action and a sustained duration of effect, comparable or superior to other once-daily LABAs. In guinea pig tracheal tissue, the duration of action of this compound was similar to vilanterol and longer than indacaterol and olodaterol.
| Compound | Onset of Action (Time to 50% maximal relaxation, min) | Duration of Action (Time to 50% recovery of maximal contraction, min) |
| This compound | Slower than comparators | >480 |
| Indacaterol | Faster than this compound | 218 |
| Olodaterol | Faster than this compound | 325 |
| Vilanterol | Faster than this compound | >480 |
Data sourced from ERS Publications
Clinical Efficacy in Patients with COPD and Asthma
Clinical trials have corroborated the potent and sustained bronchodilatory effects of this compound in patients with COPD and asthma, demonstrating statistically significant improvements in lung function compared to both placebo and active comparators.
Improvement in Trough FEV1 in COPD Patients
In a Phase IIa study involving patients with moderate to severe COPD, single doses of this compound resulted in dose-dependent improvements in trough Forced Expiratory Volume in 1 second (FEV1) at 24 hours post-dose, which were significantly greater than placebo and, at higher doses, indacaterol.
| Treatment | Dose | Mean Change from Baseline in Trough FEV1 (L) |
| This compound | 0.625 µg | 0.102 |
| 2.5 µg | 0.203 | |
| 5 µg | 0.233 | |
| 10 µg | 0.259 | |
| Indacaterol | 150 µg | 0.111 |
| Placebo | - | - |
Data sourced from Beier et al. (2016)
This compound at doses of 2.5, 5, and 10 µg demonstrated a statistically significant greater improvement in trough FEV1 compared to indacaterol 150 µg.
Peak FEV1 Improvement in Asthma Patients
In a dose-ranging study in patients with persistent, stable asthma, this compound produced dose-dependent improvements in peak FEV1 from baseline that were significantly greater than placebo. The peak effect of this compound at doses of 0.625 µg and higher was comparable to that of salbutamol.
| Treatment | Dose | Mean Change from Baseline in Peak FEV1 (L) |
| This compound | 0.313 µg | 0.274 |
| 0.625 µg | - | |
| 1.25 µg | - | |
| 2.5 µg | 0.405 | |
| Salbutamol | 400 µg | Similar to this compound ≥0.625 µg |
| Placebo | - | - |
Data sourced from Singh et al. (2014)
Signaling Pathway and Experimental Protocols
The bronchodilatory effects of this compound are mediated through the beta-2 adrenergic receptor signaling pathway. The experimental protocols used to generate the presented data followed rigorous scientific standards to ensure the validity and reliability of the findings.
Beta-2 Adrenergic Receptor Signaling Pathway
This compound, as a beta-2 adrenergic agonist, binds to beta-2 receptors on airway smooth muscle cells. This binding activates a cascade of intracellular events, leading to muscle relaxation and bronchodilation. The canonical pathway involves the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA).
Beta-2 Adrenergic Receptor Signaling Pathway
Experimental Workflow: In Vitro Guinea Pig Trachea Relaxation Assay
The potency and duration of action of this compound were assessed using an established in vitro model of guinea pig tracheal rings. This assay measures the ability of a compound to relax pre-contracted airway smooth muscle.
Experimental Workflow for In Vitro Potency
Experimental Protocols
In Vitro Potency and Selectivity Studies:
-
Receptor Affinity: Studies were conducted using Chinese hamster ovary (CHO) cells expressing human, guinea pig, or dog β1 or β2 receptors to determine the binding affinity (IC50) of this compound and comparator compounds.
-
Functional Potency and Duration of Action: These were assessed in vitro in isolated guinea pig trachea. Tracheal rings were contracted, and the ability of this compound and other LABAs to induce relaxation was measured. Onset of action was defined as the time to 50% maximal relaxation, and duration of action was the time to 50% recovery of maximal contraction.
Clinical Trials in COPD and Asthma:
-
Study Design: The clinical trials were typically randomized, double-blind, placebo- and active-controlled, crossover studies.
-
Patient Population: Participants were patients with a diagnosis of moderate to severe COPD or persistent, stable asthma.
-
Interventions: Patients received single or multiple doses of inhaled this compound at varying concentrations, a placebo, or an active comparator such as indacaterol or salbutamol.
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in trough FEV1 at 24 hours post-dosing. Other endpoints included peak FEV1 and safety assessments.
-
Spirometry: Lung function was assessed using spirometry at various time points before and after drug administration.
Conclusion
The comprehensive body of preclinical and clinical evidence strongly supports the superior bronchodilatory potency of this compound compared to several other long-acting beta2-agonists. Its high receptor affinity, potent and sustained bronchodilatory effects, and rapid onset of action position it as a promising once-daily treatment for patients with asthma and COPD. The data presented in this guide provides a solid foundation for further research and development of this novel therapeutic agent. Although this compound's development was discontinued, the data from its trials remain a valuable resource for the scientific community.
References
A Network Meta-Analysis Perspective on Long-Acting Beta-Agonists: Positioning Abediterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of long-acting beta-agonists (LABAs), with a special focus on the novel compound Abediterol. While a direct network meta-analysis including this compound is not yet available in published literature, this document synthesizes data from clinical trials to position this compound among other established LABAs for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. The information is presented through quantitative data summaries, detailed experimental protocols, and explanatory diagrams to facilitate objective comparison and inform research and development efforts.
Comparative Efficacy of this compound
This compound, a novel once-daily LABA, has demonstrated significant bronchodilatory effects in clinical trials.[1][2] The following tables summarize key efficacy data from studies involving this compound and other LABAs, providing a basis for indirect comparison.
Table 1: Improvement in Trough FEV1 (Forced Expiratory Volume in 1 second) in COPD Patients
| Treatment | Dosage | Change from Baseline in Trough FEV1 (Liters) | Comparator | Comparator Change from Baseline (Liters) | Study |
| This compound | 0.625 µg | 0.102 (p < 0.0001 vs placebo) | Placebo | - | Beier et al. (2016)[1] |
| This compound | 2.5 µg | 0.203 (p < 0.0001 vs placebo) | Placebo | - | Beier et al. (2016)[1] |
| This compound | 5 µg | 0.233 (p < 0.0001 vs placebo) | Placebo | - | Beier et al. (2016)[1] |
| This compound | 10 µg | 0.259 (p < 0.0001 vs placebo) | Placebo | - | Beier et al. (2016) |
| This compound | 2.5 µg | 0.092 (p < 0.0001 vs Indacaterol) | Indacaterol 150 µg | 0.111 (p < 0.0001 vs placebo) | Beier et al. (2016) |
| This compound | 5 µg | 0.122 (p < 0.0001 vs Indacaterol) | Indacaterol 150 µg | 0.111 (p < 0.0001 vs placebo) | Beier et al. (2016) |
| This compound | 10 µg | 0.148 (p < 0.0001 vs Indacaterol) | Indacaterol 150 µg | 0.111 (p < 0.0001 vs placebo) | Beier et al. (2016) |
| Indacaterol | 150 µg | Statistically significant improvement vs other LABAs | Other LABAs | - | Ismaila et al. (2017) |
| Indacaterol | 300 µg | Statistically significant improvement vs other LABAs | Other LABAs | - | Ismaila et al. (2017) |
Table 2: Improvement in Trough FEV1 in Asthma Patients
| Treatment | Dosage | Change from Baseline in Trough FEV1 (mL) | Comparator | Study |
| This compound | 2.5 µg | 334 (p < 0.01 vs placebo) | Placebo | Beier et al. (2017) |
| This compound | 5 µg | 365 (p < 0.01 vs placebo) | Placebo | Beier et al. (2017) |
| This compound | 10 µg | 294 (p < 0.01 vs placebo) | Placebo | Beier et al. (2017) |
Comparative Safety and Tolerability
The safety profile of this compound is consistent with the known class effects of β2-agonists. The incidence of treatment-emergent adverse events in clinical trials was generally similar between this compound and placebo groups.
Table 3: Overview of Safety Profile
| Adverse Event | This compound | Other LABAs (General) | Notes |
| Tremor | Dose-dependent, more notable at >10µg | Common | Class effect |
| Palpitations | Dose-dependent, more notable at >10µg | Common | Class effect |
| Restlessness | Dose-dependent, more notable at >10µg | Less common | Class effect |
| Dizziness | Dose-dependent, more notable at >10µg | Less common | Class effect |
| Increased Heart Rate | Dose-dependent at ≥5µg | Common | Class effect |
| Changes in Serum Glucose and Potassium | Dose-dependent at ≥25µg | Can occur | Class effect |
Experimental Protocols
The following sections detail the methodologies of key clinical trials cited in this guide.
Study of this compound in Patients with COPD (Beier et al., 2016)
-
Study Design: A Phase IIa, randomized, double-blind, placebo-controlled, active-comparator, crossover study.
-
Patient Population: 70 patients aged ≥40 years with a diagnosis of moderate to severe COPD (GOLD Stage II/III).
-
Interventions: Patients were randomized to receive single doses of this compound (0.625, 2.5, 5, or 10 µg), Indacaterol (150 µg), or placebo.
-
Key Outcome Measures:
-
Primary Endpoint: Change from baseline in trough FEV1 at 24 hours post-dose.
-
Secondary Endpoints: FEV1 over 36 hours, safety, and tolerability.
-
-
Methodology: Spirometry was performed at various time points up to 36 hours post-dose. Safety assessments included monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
Study of this compound in Patients with Asthma (Beier et al., 2017)
-
Study Design: A Phase II, randomized, double-blind, placebo-controlled, three-period, incomplete crossover study.
-
Patient Population: 28 male patients aged 25-59 years with stable, persistent asthma.
-
Interventions: Patients received once-daily doses of this compound (2.5, 5, or 10 µg) or placebo for 7 days.
-
Key Outcome Measures:
-
Primary Endpoint: Change from baseline in trough FEV1 on Day 7.
-
Secondary Endpoints: Peak FEV1 on Day 7, area under the curve (AUC) for FEV1, safety, and tolerability.
-
-
Methodology: Spirometry was performed regularly up to 24 hours post-dose on Day 1 and up to 36 hours post-dose on Day 7. Safety was monitored through vital signs, 12-lead ECGs, and clinical laboratory tests.
Signaling Pathways and Methodological Frameworks
To further understand the context of these findings, the following diagrams illustrate the mechanism of action of LABAs, a typical clinical trial workflow, and the principles of a network meta-analysis.
References
Cardiovascular Safety of Abediterol: A Comparative Analysis with Existing Long-Acting Beta-Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cardiovascular safety profile of the investigational ultra-long-acting beta-agonist (ultra-LABA) Abediterol with established long-acting beta-agonists (LABAs) currently used in the management of respiratory diseases. This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes the underlying signaling pathway to offer an objective assessment for research and development professionals.
Introduction to this compound and the Cardiovascular Safety of LABAs
This compound (formerly AZD-0548, LAS 100977) is an experimental once-daily inhaled ultra-LABA that was under development for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] As with all beta-2 adrenergic receptor agonists, a key consideration in its development was its cardiovascular safety profile. Stimulation of beta-2 receptors, while primarily aimed at bronchodilation in the lungs, can also lead to off-target cardiovascular effects such as increased heart rate, palpitations, and changes in blood pressure. This guide places the available cardiovascular safety data for this compound in the context of other widely used LABAs: Salmeterol, Formoterol, Indacaterol, Olodaterol, and Vilanterol.
Comparative Cardiovascular Safety Data
The following tables summarize the available quantitative data on the cardiovascular safety of this compound and other LABAs from preclinical and clinical studies. It is important to note that direct head-to-head comparative trials for all these agents are limited, and data are collated from various studies with different designs.
Preclinical Cardiovascular Safety Profile
| Drug | Animal Model | Key Findings | Safety Margin* | Reference |
| This compound | Dog | More sustained bronchoprotection at doses without effects on heart rate compared to salmeterol and indacaterol. | 5.6 | [2] |
| Salmeterol | Dog | - | 3.3 | [2] |
| Formoterol | Dog | - | 2.2 | [2] |
| Indacaterol | Dog | - | 0.3 | [2] |
*Safety margin defined as the ratio of the dose increasing heart rate by 5% and the dose inhibiting bronchospasm by 50%. A higher value indicates a more favorable cardiovascular safety profile.
Clinical Cardiovascular Safety Profile: Key Findings from Clinical Trials
| Drug | Study Population | Key Cardiovascular Adverse Events and Observations | Reference |
| This compound | Healthy subjects, Asthma & COPD patients | Dose-dependent increases in heart rate and QTcF at doses ≥5μg. Palpitations and tremor observed, particularly at higher doses (>10μg). | |
| Salmeterol | COPD patients | No increased risk of cardiovascular adverse events compared to placebo. Incidence of cardiovascular events was 8% in both salmeterol and placebo groups. No clinically significant differences in 24-h heart rate, ECGs, or QT intervals. | |
| Formoterol | COPD patients | Good cardiovascular safety profile confirmed in studies. Low incidence of cardiac adverse events, similar to placebo. No clinically meaningful effects on heart rate or arrhythmias were found. | |
| Indacaterol | COPD patients | Overall cardiovascular safety profile similar to placebo and comparable with other long-acting bronchodilators. No significant increase in the risk of cardio- and cerebrovascular adverse events compared with placebo. | |
| Olodaterol | COPD patients | Similar risk for cardiac arrhythmias or myocardial ischaemia as other LABA users. No safety signals were identified in long-term studies, with cardiovascular adverse event frequencies similar to placebo and formoterol. | |
| Vilanterol | COPD patients with cardiovascular risk | No increased cardiovascular disease risk was revealed by cardiovascular monitoring. The incidence of arrhythmia, hypertension, cardiac failure, and ischaemic heart disease was similar between vilanterol combination therapy and tiotropium. |
Experimental Protocols
Detailed methodologies for the key types of studies cited are outlined below.
Preclinical Evaluation of Cardiovascular Safety in Dogs
-
Objective: To assess the separation between the therapeutic dose (bronchoprotection) and the dose causing cardiovascular side effects (increased heart rate).
-
Animal Model: Beagle dogs.
-
Methodology:
-
Conscious dogs were administered escalating doses of the test LABA (this compound, Salmeterol, Formoterol, or Indacaterol) via inhalation.
-
Bronchoconstriction was induced by a challenge agent (e.g., acetylcholine). The protective effect of the LABA against this bronchoconstriction was measured.
-
Heart rate was continuously monitored using telemetry.
-
The dose required to inhibit bronchospasm by 50% (ED50) and the dose required to increase heart rate by 5% were determined.
-
The safety margin was calculated as the ratio of the heart rate-increasing dose to the bronchoprotective dose.
-
Clinical Cardiovascular Safety Assessment in Phase I and II Trials
-
Objective: To evaluate the safety and tolerability of single and multiple ascending doses of the investigational LABA in humans.
-
Study Design: Typically randomized, double-blind, placebo-controlled, crossover or parallel-group studies.
-
Participant Population: Healthy volunteers, or patients with stable asthma or COPD. Patients with significant cardiovascular comorbidities are often excluded.
-
Methodology:
-
Participants receive single or multiple doses of the investigational LABA or placebo.
-
Cardiovascular Monitoring:
-
Vital Signs: Blood pressure and heart rate are measured at regular intervals post-dose.
-
12-Lead Electrocardiogram (ECG): ECGs are performed at baseline and at multiple time points after drug administration to assess for changes in cardiac rhythm, and intervals such as PR, QRS, and particularly the corrected QT interval (QTc), which is an indicator of ventricular repolarization.
-
Holter Monitoring: Continuous 24-hour ECG monitoring may be used to detect arrhythmias.
-
-
Adverse Event Reporting: All adverse events, with a special focus on cardiovascular events like palpitations, chest pain, and tachycardia, are recorded and assessed for their relationship to the study drug.
-
Laboratory Tests: Serum potassium and glucose levels are monitored as beta-2-agonists can cause transient changes.
-
Signaling Pathway and Experimental Workflow
Beta-2 Adrenergic Receptor Signaling Pathway
The therapeutic and cardiovascular effects of this compound and other LABAs are mediated through the beta-2 adrenergic receptor, a G-protein coupled receptor. The diagram below illustrates the canonical signaling pathway.
References
Abediterol Demonstrates Significant Bronchodilation in Phase II Asthma Trial Compared to Placebo
Wiesbaden, Germany – Abediterol, a novel, once-daily long-acting β2-adrenergic agonist (LABA), showed statistically and clinically significant improvements in lung function in patients with stable, persistent asthma over a 7-day treatment period when compared to placebo. The Phase II, randomized, crossover study provides key efficacy and safety data for the investigational drug, although its development has since been discontinued.[1][2]
This compound, administered at doses of 2.5, 5, and 10 μg once daily, led to substantial improvements in pulmonary function.[3] The primary endpoint, the change from baseline in trough Forced Expiratory Volume in 1 second (FEV1) on Day 7, was significantly greater with all this compound doses compared to placebo.[3][4] Specifically, the adjusted mean changes from baseline in trough FEV1 on Day 7 were 334 mL, 365 mL, and 294 mL for the 2.5, 5, and 10 μg doses, respectively (p < 0.01 for all).
The bronchodilatory effect of this compound was rapid in onset, with statistically significant increases from baseline in FEV1 observed as early as 5 to 15 minutes post-dose. The peak effect on FEV1 was generally seen between 3 to 4 hours after administration. Furthermore, the improvements in lung function were sustained over a 24-hour period.
Efficacy Data Summary
The following tables summarize the key efficacy endpoints from the Phase II clinical trial of this compound versus placebo in patients with asthma.
Table 1: Change from Baseline in Trough FEV1 (L) on Day 7
| Treatment Group | Adjusted Mean Change from Baseline (L) | P-value vs. Placebo |
| This compound 2.5 μg | 0.334 | < 0.01 |
| This compound 5 μg | 0.365 | < 0.01 |
| This compound 10 μg | 0.294 | < 0.01 |
Table 2: Change from Baseline in Peak FEV1 (L) on Day 7
| Treatment Group | Adjusted Mean Change from Baseline (L) | P-value vs. Placebo |
| This compound 2.5 μg | 0.364 | < 0.001 |
| This compound 5 μg | 0.403 | < 0.001 |
| This compound 10 μg | 0.375 | < 0.01 |
Safety and Tolerability
This compound demonstrated a good safety and tolerability profile, comparable to placebo at the doses tested (2.5-10 μg). Adverse events typically associated with β2-adrenoceptor stimulation, such as tremor, palpitations, restlessness, nervousness, and dizziness, were observed to be dose-dependent and more notable at doses greater than 10 μg.
Experimental Protocol
Study Design: This was a Phase II, randomized, ascending-dose, three-period incomplete crossover study investigating three dose levels of this compound versus placebo.
Patient Population: The study enrolled 28 male patients between the ages of 25 and 59 with stable, persistent asthma.
Treatment: Patients were randomized to one of four treatment sequences. The treatments consisted of this compound at doses of 2.5, 5, and 10 μg, or placebo, administered once daily for 7 days.
Assessments: Spirometry was performed regularly up to 24 hours post-dose on Day 1 and up to 36 hours post-dose on Day 7. Safety and tolerability were monitored throughout the study by recording vital signs, 12-lead electrocardiograms, and clinical laboratory tests.
Mechanism of Action and Experimental Workflow
This compound is a potent and selective β2-adrenoceptor agonist. As a LABA, it stimulates β2-adrenergic receptors on the surface of airway smooth muscle cells. This activation leads to the relaxation of the muscle, resulting in bronchodilation and relief from asthma symptoms.
Caption: Experimental workflow of the Phase II clinical trial.
Caption: Simplified signaling pathway of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - AstraZeneca - AdisInsight [adisinsight.springer.com]
- 3. Efficacy, safety, and tolerability of once‐daily this compound in patients with stable, persistent asthma: a Phase II, randomized, 7‐day, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy, safety, and tolerability of once-daily this compound in patients with stable, persistent asthma: a Phase II, randomized, 7-day, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discontinued Development of Abediterol: A Comparative Efficacy Analysis with Established ICS/LABA Therapies
Abediterol, a once-daily long-acting β2-agonist (LABA), showed early promise in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. However, its development, including a fixed-dose combination with the inhaled corticosteroid (ICS) mometasone furoate, was discontinued in the pre-commercialization phases. This guide provides a comparative overview of the efficacy of this compound, based on available clinical trial data, against established LABA/ICS combination therapies for researchers, scientists, and drug development professionals.
Executive Summary
This compound demonstrated significant bronchodilatory effects in early clinical trials, showing superior improvements in lung function compared to placebo and some active comparators. Despite these initial findings, the development program for this compound and its combination products was halted. This guide presents the available efficacy and safety data for this compound in the context of widely prescribed LABA/ICS combinations, offering a retrospective analysis for scientific and research purposes.
Comparative Efficacy Data
The following tables summarize the quantitative data from clinical trials of this compound and other leading LABA/ICS combinations.
Table 1: Improvement in Lung Function (Trough FEV1) in COPD Patients
| Drug Combination | Dosage | Change from Baseline in Trough FEV1 (Liters) | Comparator | Trial Identifier |
| This compound | 2.5 µg | +0.203[1][2] | Placebo (+0.000) | NCT01425814[1][2] |
| 5 µg | +0.233[1] | Placebo (+0.000) | NCT01425814 | |
| 10 µg | +0.259 | Placebo (+0.000) | NCT01425814 | |
| 2.5 µg | +0.092 | Indacaterol 150 µg | NCT01425814 | |
| 5 µg | +0.122 | Indacaterol 150 µg | NCT01425814 | |
| 10 µg | +0.148 | Indacaterol 150 µg | NCT01425814 | |
| Budesonide/Formoterol | 320/9 µg | +15% vs Placebo, +9% vs Budesonide | Placebo, Budesonide | - |
| Beclomethasone/Formoterol | 400/24 µg | +0.077 | Formoterol (+0.026) | - |
| Indacaterol/Mometasone Furoate | 150/160 µg | +0.056 | Salmeterol/Fluticasone Propionate (50/500 µg) | - |
| Fluticasone Furoate/Vilanterol | 100/25 µg | +0.034 | Vilanterol 25 µg | NCT02105974 |
Table 2: Reduction in COPD Exacerbation Rates
| Drug Combination | Dosage | Annual Rate of Moderate/Severe Exacerbations | Comparator | Trial Identifier |
| Budesonide/Formoterol | 320/9 µg | 24% reduction vs Placebo, 23% reduction vs Formoterol | Placebo, Formoterol | - |
| Salmeterol/Fluticasone Propionate | 250/50 µg | 1.10 (vs 1.59 for Salmeterol alone) | Salmeterol | - |
| Fluticasone Furoate/Vilanterol | 100/25 µg | 29% reduction vs Placebo | Placebo | NCT01313676 |
| Indacaterol/Mometasone Furoate | 150/160 µg | 44% reduction in moderate or severe exacerbations | Salmeterol/Fluticasone Propionate | - |
Experimental Protocols
This compound Phase IIa COPD Study (NCT01425814)
This study was a randomized, double-blind, placebo-controlled, crossover trial designed to assess the bronchodilator effect, safety, and tolerability of single doses of this compound in patients with moderate to severe COPD.
-
Participants: 70 patients aged ≥40 years with a diagnosis of COPD (GOLD Stage II or III).
-
Interventions: Patients were randomized to receive single inhaled doses of this compound (0.625, 2.5, 5, or 10 µg), indacaterol (150 µg as an active comparator), or placebo.
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in trough forced expiratory volume in one second (FEV1) at 24 hours post-dose.
-
Assessments: Spirometry was performed at baseline and at various time points up to 36 hours post-dose. Safety and tolerability were monitored throughout the study.
This compound Phase II Asthma Study
This was a randomized, double-blind, placebo-controlled, crossover study to evaluate the efficacy, safety, and tolerability of multiple doses of this compound in patients with stable, persistent asthma.
-
Participants: Male patients with a clinical diagnosis of persistent, mild-to-moderate asthma.
-
Interventions: Patients received this compound (2.5, 5, or 10 µg) or placebo once daily for 7 days in a crossover design.
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in trough FEV1 on day 7.
-
Assessments: Spirometry was performed at baseline and at regular intervals up to 36 hours post-dose on day 7. Safety assessments included monitoring of adverse events, vital signs, and electrocardiograms.
Visualizing Mechanisms and Workflows
Signaling Pathways
The therapeutic effects of LABA/ICS combinations are mediated through two distinct signaling pathways: the β2-adrenergic receptor pathway for bronchodilation and the glucocorticoid receptor pathway for anti-inflammatory effects.
Caption: Signaling pathways of LABA (this compound) and ICS.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a clinical trial evaluating an inhaled respiratory medication, based on the this compound trial designs.
References
Abediterol's selectivity for β2-adrenoreceptors over β1-adrenoreceptors compared to other LABAs
Abediterol demonstrates a favorable selectivity profile for the β2-adrenoreceptor over the β1-adrenoreceptor, positioning it as a potent long-acting β2-agonist (LABA) for the treatment of respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD). This guide provides a comparative analysis of this compound's selectivity against other commercially available LABAs, supported by experimental data and detailed methodologies.
This compound exhibits a high affinity for the human β2-adrenoceptor, with a reported subnanomolar affinity.[1] Its functional selectivity for β2 over β1-adrenoceptors is noted to be higher than that of formoterol and indacaterol.[1] This enhanced selectivity is a critical attribute for inhaled bronchodilators, as it can potentially minimize off-target effects associated with β1-adrenoceptor stimulation in the heart, such as increased heart rate.
Comparative Selectivity of LABAs
The selectivity of a β2-agonist is a measure of its preferential binding to and activation of the β2-adrenoreceptor compared to the β1-adrenoreceptor. This is often expressed as a ratio of the binding affinities (Ki) or the functional potencies (EC50 or IC50) for the two receptor subtypes. A higher selectivity ratio indicates a greater preference for the β2-adrenoreceptor. The following table summarizes the comparative β2/β1 selectivity of this compound and other prominent LABAs based on available experimental data.
| Drug | β1 IC50/EC50 (nM) | β2 IC50/EC50 (nM) | Selectivity Ratio (β1/β2) |
| This compound | 36[2] | 0.6[2] | 60 |
| Salmeterol | ~5100 | 1.5[3] | ~3400 |
| Formoterol | ~2240 | 6.8 | ~330 |
| Indacaterol | 136 | 34 | 4 |
| Olodaterol | 24.1 (calculated) | 0.1 | 241 |
| Vilanterol | 104.7 | 0.23 | 455 |
Note: The values presented are compiled from various sources and experimental conditions, which may lead to variations. The selectivity ratio is calculated from the provided IC50 or EC50 values.
Experimental Protocols
The determination of β-adrenoreceptor selectivity involves two primary types of in vitro experiments: radioligand binding assays to assess binding affinity and functional assays to measure the cellular response upon receptor activation.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of the test compound for β1 and β2-adrenoreceptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human β1 or β2-adrenoreceptors (e.g., CHO-K1 cells).
-
Radioligand: [3H]CGP-12177, a non-selective β-adrenoceptor antagonist.
-
Test compounds (this compound and other LABAs).
-
Non-specific binding control: Propranolol (a non-selective β-blocker).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of [3H]CGP-12177 and varying concentrations of the unlabeled test compound.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay (cAMP Accumulation)
This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a second messenger, following the activation of β2-adrenoreceptors.
Objective: To determine the functional potency (EC50) of the test compound at β1 and β2-adrenoreceptors.
Materials:
-
Intact cells expressing human β1 or β2-adrenoreceptors (e.g., CHO-K1 cells).
-
Test compounds (this compound and other LABAs).
-
Isoprenaline (a non-selective β-agonist, used as a positive control).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cells are seeded in multi-well plates and incubated.
-
The cells are then treated with a PDE inhibitor to allow for the accumulation of cAMP.
-
Varying concentrations of the test compound are added to the cells and incubated for a specific time at 37°C.
-
The reaction is stopped, and the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a suitable assay kit.
-
The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by plotting the cAMP concentration against the log of the test compound concentration.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: β2-Adrenoreceptor Signaling Pathway
Caption: Experimental Workflow for Receptor Selectivity
References
- 1. Pharmacological characterization of this compound, a novel inhaled β(2)-adrenoceptor agonist with long duration of action and a favorable safety profile in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of Abediterol in a Research Setting
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Abediterol is a critical component of laboratory safety and regulatory compliance. As an experimental drug candidate that has not been marketed, this compound must be treated as a hazardous chemical waste.[1] Disposal procedures should adhere to institutional guidelines and local regulations, managed through the organization's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol for this compound
Unused, expired, or residual this compound, including any contaminated lab materials, must be disposed of following a structured and safe procedure to minimize environmental impact and ensure personnel safety.
Personnel Training and Safety Precautions
Before handling this compound for disposal, ensure all personnel have completed institutional chemical waste management training.[1] Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, should be worn at all times.
Waste Segregation and Collection
All materials contaminated with this compound, including unused product, empty vials, syringes, and contaminated PPE, should be segregated from regular trash.
-
Solid Waste: Collect in a designated, compatible hazardous waste container (e.g., a clearly labeled, sealable plastic or glass container).[1]
-
Liquid Waste: If this compound is in a solution, it should be collected in a sealed, leak-proof container compatible with the solvent used.
-
Sharps: Any needles or other sharps contaminated with this compound must be placed in an approved sharps container designated for hazardous chemical waste.
Labeling of Hazardous Waste
Proper labeling is crucial for identification and safe handling by EHS personnel. The hazardous waste container must be clearly labeled with a "HAZARDOUS WASTE" tag.[1] The label should include the following information:
-
Principal Investigator (PI) Name and Contact Information [1]
-
Laboratory Location (Building and Room Number)
-
Chemical Name: "this compound" (and any other chemical components of the waste)
-
Concentration/Quantity
-
Date of Accumulation
Storage of Hazardous Waste
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure, away from general lab traffic, and ideally in secondary containment to prevent spills.
Arranging for Disposal
Once the waste container is full or ready for disposal, a chemical waste pickup request must be submitted to the institution's EHS department. EHS will then collect the waste for final disposal, which is typically high-temperature incineration at a licensed facility.
Experimental Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound in a laboratory setting.
Summary of this compound Information
As this compound is an investigational compound, detailed public information is limited. The following table summarizes available data.
| Property | Information |
| Chemical Name | 5-[(1R)-2-{[6-(2,2-Difluoro-2-phenylethoxy)hexyl]amino}-1-hydroxyethyl]-8-hydroxyquinolin-2(1H)-one |
| Molecular Formula | C25H30F2N2O4 |
| Drug Class | Beta-2 Adrenergic Agonist |
| Development Status | Experimental, discontinued |
| Primary Indication (under research) | Asthma and COPD |
Disclaimer: This information is intended for guidance in a research setting. Always consult your institution's specific safety protocols and EHS department for detailed instructions on hazardous waste disposal.
References
Personal protective equipment for handling Abediterol
For Research, Scientific, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling and disposal of Abediterol (also known as AZD0548 and LAS100977), a potent, long-acting β2-adrenoceptor agonist (LABA) intended for research in asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Given its high potency and pharmacological activity at microgram and sub-microgram levels, strict adherence to safety procedures is mandatory to prevent occupational exposure.[4]
Core Safety Information & Hazard Identification
This compound is a full agonist at the human β2-adrenoceptor with high potency.[4] While it has low systemic exposure when administered via inhalation, direct contact with the pure active pharmaceutical ingredient (API) during research and manufacturing poses significant risks. The primary hazards are associated with its pharmacological effects, which are typical of β2-adrenoceptor stimulation.
Observed Adverse Effects at Supratherapeutic Doses:
-
Tremor
-
Palpitations
-
Restlessness and nervousness
-
Dizziness
-
Dose-dependent increases in heart rate
-
Changes in serum glucose and potassium levels
Due to the compound's potency, even small quantities can be pharmacologically active. Therefore, it must be handled as a hazardous substance, minimizing all routes of exposure, including inhalation, skin contact, and ingestion.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to create a reliable barrier between the researcher and the compound. The following table outlines the minimum required PPE for handling this compound powder.
| Protection Type | Specification | Purpose |
| Respiratory | NIOSH-approved N95 or higher-rated respirator. | To prevent inhalation of aerosolized particles, especially when handling the powder outside of primary containment. |
| Hand | Double-gloving with chemotherapy-rated nitrile gloves. | To prevent dermal absorption. The outer glove should be changed immediately upon suspected contamination. |
| Body | Disposable, low-permeability gown with a solid front and tight-fitting cuffs. | To protect skin and personal clothing from contamination. Gowns should not be worn outside the laboratory area. |
| Eye | Chemical splash goggles or a full-face shield. | To protect eyes from airborne powder and accidental splashes. |
Engineering Controls & Handling Procedures
All handling of this compound powder must be performed within certified engineering controls to minimize the risk of aerosolization and environmental release.
Primary Engineering Controls:
-
Weighing and Aliquoting: Must be conducted in a powder containment hood, glove box, or Class II Biosafety Cabinet (BSC) to maintain negative pressure and prevent dust generation.
-
Solution Preparation: Should be performed in a chemical fume hood.
Safe Handling Workflow:
The following diagram illustrates the standard operational workflow for safely handling potent compounds like this compound.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
| Emergency Situation | Immediate Action Plan |
| Skin Contact | 1. Immediately remove contaminated PPE and clothing.2. Wash the affected area with soap and copious amounts of water for at least 15 minutes.3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.2. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air immediately.2. If breathing is difficult, administer oxygen.3. Seek immediate medical attention. |
| Minor Spill (in containment) | 1. Decontaminate the area using an appropriate deactivating solution or 70% ethanol.2. Collect all cleanup materials in a sealed, labeled hazardous waste bag. |
| Major Spill (outside containment) | 1. Evacuate the area immediately.2. Alert institutional safety personnel (EHS).3. Prevent entry into the area until cleared by EHS. |
Disposal Plan
All materials contaminated with this compound, including unused product, empty containers, and used PPE, must be disposed of as hazardous pharmaceutical waste. Disposal must comply with all local, state, and federal regulations.
Disposal Decision Pathway:
The following diagram outlines the decision-making process for proper waste segregation and disposal.
Key Disposal Steps:
-
Segregation: Do not mix this compound waste with non-hazardous or biohazardous waste.
-
Containment: All solid waste (gloves, gowns, wipes) should be placed in a clearly labeled, sealed hazardous waste container. Liquid waste should be collected in a compatible, sealed container.
-
Final Disposal: The final disposal method for investigational drugs is typically high-temperature incineration through a certified environmental management vendor. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. Inhaler devices, even if empty, may contain propellants and should be returned via pharmacy take-back programs or other specialized disposal streams.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
